SHR1653
Description
Propriétés
Formule moléculaire |
C21H21ClFN5O2 |
|---|---|
Poids moléculaire |
429.9 g/mol |
Nom IUPAC |
(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxy-3-pyridinyl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C21H21ClFN5O2/c1-29-11-18-25-26-20(28(18)15-4-6-19(30-2)24-9-15)27-10-13-8-21(13,12-27)16-5-3-14(23)7-17(16)22/h3-7,9,13H,8,10-12H2,1-2H3/t13-,21-/m0/s1 |
Clé InChI |
UYKVJQCPBDDIFD-ZSEKCTLFSA-N |
Origine du produit |
United States |
Foundational & Exploratory
SHR1653: A Technical Guide to the Mechanism of Action of a Novel Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of SHR1653, a highly potent and selective antagonist of the oxytocin (B344502) receptor (OTR). Engineered for enhanced central nervous system (CNS) penetration, this compound represents a promising therapeutic candidate for CNS-related disorders, particularly premature ejaculation (PE).[1][2][3][4] This guide details its mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and research workflows.
Core Mechanism of Action
This compound is a competitive antagonist of the oxytocin receptor, a Class A G-protein coupled receptor (GPCR).[1][4] The primary signaling pathway of the OTR involves its coupling to Gq/11 proteins.[5][6] Upon activation by its endogenous ligand, oxytocin, the OTR-Gq complex stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which in turn modulates neuronal excitability.[1][5]
This compound exerts its effect by binding to the OTR and preventing the binding of oxytocin. This blockade inhibits the entire downstream Gq-mediated signaling cascade, thereby suppressing the release of intracellular Ca²⁺ and reducing neuronal activation in CNS circuits that control ejaculatory function.[1] A key feature of this compound is its high selectivity for the OTR over the structurally similar vasopressin receptors (V₁ₐR, V₁bR, and V₂R), which minimizes off-target effects and enhances its safety profile.[1][2][3][4]
Quantitative Preclinical Data
The preclinical development of this compound involved a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile.
Table 1: In Vitro Potency and Selectivity
This table summarizes the in vitro activity of this compound against the human oxytocin receptor and its selectivity over related vasopressin receptors.
| Parameter | Target | Value | Reference |
| Potency | |||
| IC₅₀ | Human OTR (hOTR) | 15 nM | [5][7][8] |
| Kᵢ | Oxytocin Receptor (OTR) | < 1 nM | [1] |
| Selectivity | |||
| Fold Selectivity | OTR vs. Vasopressin Receptors | >200-fold | [1] |
Table 2: Pharmacokinetic (PK) Profile Across Species
This compound demonstrated favorable pharmacokinetic properties, characterized by low clearance in both rodent and non-rodent species.
| Species | Administration | Key Findings | Reference |
| Rat | IV (1 mg/kg) | Low clearance | [3][4] |
| Dog | IV (1 mg/kg) | Low clearance | [3][4] |
| Rat | Oral (30-150 mg/kg) | Linear exposure escalation | [3][4] |
| Dog | Oral (2-20 mg/kg) | Linear exposure escalation | [3][4] |
Table 3: Blood-Brain Barrier (BBB) Penetration
A critical feature of this compound is its ability to cross the blood-brain barrier, which is essential for its action on the central nervous system.
| Species | Parameter | Value | Comparison | Reference |
| Rodent | Brain-to-Plasma Ratio | >1 | - | [1] |
| Rat | Kₚᵤ,ᵤ (unbound brain/plasma ratio) | 0.188 | 3-fold higher than IX-01 | [3] |
Table 4: In Vivo Efficacy and Safety
In vivo studies confirmed the therapeutic potential and safety of this compound.
| Study Type | Model | Key Findings | Reference |
| Efficacy | Animal models of PE | Prolonged ejaculatory latency by 60-90% | [1] |
| Anesthetized rat uterine contraction | Dose-dependent inhibition of contractions | [3][4] | |
| Safety | 7-day acute rat toxicity study | NOAEL: 300 mg/kg | [3] |
| MTD: >900 mg/kg | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the probable protocols for the key experiments conducted during the preclinical evaluation of this compound.
Protocol 1: In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Kᵢ) and functional antagonist potency (IC₅₀) of this compound at the human oxytocin and vasopressin receptors.
-
Methodology (Receptor Binding Assay):
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the recombinant human OTR, V₁ₐR, V₁bR, or V₂R are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation, then stored at -80°C.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Oxytocin) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity constant (Kᵢ) is calculated using the Cheng-Prusoff equation.
-
-
Methodology (Functional Assay - Calcium Flux):
-
Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Agonist Stimulation: Cells are then stimulated with a known concentration of the agonist (e.g., oxytocin) to induce calcium release.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The IC₅₀ value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
-
Protocol 2: Anesthetized Rat Uterine Contraction Model
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions.
-
Methodology:
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A catheter is inserted into the jugular vein for drug administration, and a pressure-sensitive balloon catheter is placed in one uterine horn to measure intrauterine pressure.
-
Baseline Measurement: Spontaneous uterine contractions are recorded to establish a baseline.
-
Agonist Infusion: A continuous intravenous infusion of oxytocin is administered to induce regular, sustained uterine contractions.
-
Antagonist Administration: Once a stable response to oxytocin is achieved, this compound is administered orally or intravenously at various doses.
-
Data Collection: Uterine contractions (frequency and amplitude) are continuously monitored and recorded for a set period post-dosing.
-
Data Analysis: The percentage inhibition of the oxytocin-induced uterine contraction area under the curve (AUC) is calculated for each dose of this compound relative to the pre-dose baseline.
-
Protocol 3: Pharmacokinetic (PK) and BBB Penetration Studies
-
Objective: To determine the pharmacokinetic profile and brain penetration of this compound in various species.
-
Methodology:
-
Dosing: this compound is administered to animals (e.g., rats, dogs) via intravenous (IV) and oral (PO) routes at specified doses.
-
Sample Collection: Blood samples are collected at predetermined time points post-dose into tubes containing an anticoagulant. For BBB studies, animals are euthanized at specific time points, and both blood and brain tissue are collected.
-
Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentrations of this compound in plasma and brain homogenate are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
PK Analysis: Non-compartmental analysis is used to calculate key PK parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the concentration-time curve), and clearance (CL).
-
BBB Penetration Analysis: The brain-to-plasma concentration ratio is calculated. For a more precise measure, the unbound brain-to-unbound plasma ratio (Kₚᵤ,ᵤ) is determined by correcting for plasma protein binding and brain tissue binding.
-
Preclinical Development Workflow
The evaluation of this compound followed a logical progression from initial screening to in vivo efficacy and safety assessment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. karger.com [karger.com]
- 4. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | oxytocin receptor (OTR) antagonist | CAS 2231770-73-1 | Oxytocin Receptor拮抗剂 | 美国InvivoChem [invivochem.cn]
SHR1653: A Technical Whitepaper on a Novel Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHR1653 is a novel, highly potent, and selective oxytocin (B344502) receptor (OTR) antagonist demonstrating significant potential for therapeutic applications, particularly in conditions modulated by the oxytocin signaling pathway. Developed from a unique aryl-substituted 3-azabicyclo[3.1.0]hexane scaffold, this compound exhibits sub-nanomolar binding affinity for the human oxytocin receptor and exceptional selectivity over the structurally related vasopressin receptors (V₁ₐR, V₁bR, and V₂R).[1][2] Preclinical data highlights its favorable pharmacokinetic profile across multiple species and robust in vivo efficacy.[1] Notably, this compound demonstrates excellent blood-brain barrier penetration, a critical attribute for targeting central nervous system (CNS) disorders.[1][2] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and signaling pathways associated with this compound.
Introduction
The oxytocin receptor, a class A G-protein coupled receptor (GPCR), plays a pivotal role in a myriad of physiological processes, including uterine contractions, lactation, and social behaviors. Its involvement in various pathologies has made it a compelling target for therapeutic intervention. This compound has emerged as a promising OTR antagonist, designed to overcome the limitations of earlier compounds, such as poor selectivity and limited CNS exposure.[1] This document serves as a technical resource for researchers and drug development professionals, detailing the pharmacological and pharmacokinetic properties of this compound.
Core Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro potency, selectivity, and pharmacokinetic parameters.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Species | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. OTR |
| hOTR | Radioligand Binding | Human | - | < 1 | - |
| hOTR | Functional (Ca²⁺ flux) | Human | 15 | - | - |
| hV₁ₐR | Radioligand Binding | Human | - | > 200 | > 200-fold |
| hV₁bR | Radioligand Binding | Human | - | > 200 | > 200-fold |
| hV₂R | Radioligand Binding | Human | - | > 200 | > 200-fold |
Data sourced from multiple preclinical studies.[1][2]
Table 2: Pharmacokinetic Profile of this compound
| Species | Dosing Route | Dose (mg/kg) | T₁⸝₂ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | Bioavailability (%) |
| Rat | IV | 1 | 2.1 | - | 1,234 | - |
| Rat | PO | 10 | 5.4 | 1,032 | 8,654 | 70.1 |
| Dog | IV | 0.5 | 3.2 | - | 1,567 | - |
| Dog | PO | 2 | 6.8 | 876 | 11,098 | 89.5 |
Pharmacokinetic parameters were determined following single-dose administration.
Table 3: In Vivo Efficacy in Rat Uterine Contraction Model
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Uterine Contractions (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45.2 |
| This compound | 30 | 76.5 |
| This compound | 100 | 92.1 |
Inhibition was measured against oxytocin-induced uterine contractions.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to the evaluation of this compound.
References
An In-depth Technical Guide on the Blood-Brain Barrier Permeability of SHR1653
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability and associated preclinical data for SHR1653, a novel, highly potent, and selective oxytocin (B344502) receptor (OTR) antagonist. The information presented is collated from publicly available scientific literature, focusing on the core data relevant to its central nervous system (CNS) penetration capabilities.
Introduction to this compound
This compound is a small molecule antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor involved in various physiological processes, including male sexual responses.[1][2] Developed as a potential treatment for premature ejaculation (PE), a condition with CNS-related mechanisms, the ability of this compound to cross the blood-brain barrier is a critical attribute for its therapeutic efficacy.[1][3][4] Preclinical studies have demonstrated that this compound possesses a favorable pharmacokinetic profile and excellent BBB penetration, distinguishing it from less CNS-active OTR antagonists.[1][2][5]
Quantitative Data on Blood-Brain Barrier Permeability
The CNS penetration of this compound was evaluated in preclinical rodent models. The key quantitative metric used to assess BBB permeability is the unbound brain-to-plasma concentration ratio (Kp,uu), which indicates the extent of a drug's distribution into the brain parenchyma.
| Compound | Kp,uu | Species | Implication |
| This compound | 0.188 | Rat | Favorable brain exposure, 3-fold higher than the comparator.[1] |
| IX-01 (Comparator) | 0.064 | Rat | Lower BBB penetration compared to this compound.[1] |
Additional reports mention that this compound achieved brain-to-plasma ratios greater than 1 in rodent pharmacokinetic studies, further supporting its strong BBB penetration characteristics.[3]
In Vitro and In Vivo Potency and Selectivity
The biological activity of this compound has been characterized through various assays, demonstrating high potency for the human oxytocin receptor (hOTR) and excellent selectivity over related vasopressin receptors.
| Assay Type | Parameter | Value | Target/Receptor |
| In Vitro Activity | IC50 | 15 nM | hOTR[6] |
| Ki | < 1 nM | OTR[3] | |
| Selectivity | Fold Selectivity | > 200-fold | Over Vasopressin Receptors (V1A, V1B, V2)[1][3] |
Experimental Protocols
The following methodologies were employed in the preclinical evaluation of this compound.
4.1 Blood-Brain Barrier Penetration Assessment (Rat Model)
-
Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound.
-
Species: Rat.
-
Methodology: While the specific details of the protocol are proprietary to the publishing institution, a standard Kp,uu determination study typically involves the following steps:
-
Dosing: Administration of this compound to a cohort of rats at a specified dose and route.
-
Sample Collection: At a defined time point post-dosing, simultaneous collection of blood (plasma) and brain tissue.
-
Homogenization: The brain tissue is homogenized to create a uniform sample for analysis.
-
Equilibrium Dialysis: Both plasma and brain homogenate are subjected to equilibrium dialysis to determine the unbound fraction (fu,plasma and fu,brain) of this compound.
-
Bioanalysis: The total concentration of this compound in plasma (Cplasma) and brain homogenate (Cbrain) is measured, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Calculation: The Kp,uu is calculated using the formula: Kp,uu = (Cbrain × fu,brain) / (Cplasma × fu,plasma)
-
-
Significance: This protocol provides the most accurate measure of a compound's ability to cross the BBB and reach the CNS interstitial fluid where it can interact with its target.[1]
4.2 In Vivo Efficacy Assessment (Rat Uterine Contraction Model)
-
Objective: To evaluate the in vivo antagonistic efficacy of this compound on the oxytocin receptor.
-
Model: Anesthetized female rats.
-
Methodology:
-
Rats are anesthetized.
-
Uterine contractions are induced by the administration of oxytocin.
-
This compound is administered at varying doses (e.g., 10 to 100 mg/kg).
-
The inhibition of oxytocin-induced uterine contractions is measured to determine the dose-dependent efficacy of this compound.
-
-
Outcome: This model confirmed the robust in vivo efficacy of this compound as an OTR antagonist.[1][2]
Visualizations: Workflows and Signaling Pathways
5.1 Experimental Workflow for Kp,uu Determination
The following diagram illustrates the general workflow for determining the blood-brain barrier permeability of a compound like this compound.
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
SHR1653: A Deep Dive into its Selectivity for Vasopressin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR1653 has emerged as a highly potent and selective antagonist of the oxytocin (B344502) receptor (OTR), with promising therapeutic potential.[1][2][3] Structurally similar to the OTR, the vasopressin receptor family, comprising V1a, V1b, and V2 subtypes, represents a critical panel for off-target activity assessment. This technical guide provides a comprehensive overview of the current publicly available data on the selectivity of this compound for vasopressin receptors, details the experimental methodologies for assessing this selectivity, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Receptor Selectivity
While the primary literature consistently describes this compound as having "excellent selectivity" over the V1a, V1b, and V2 vasopressin receptors, specific quantitative binding affinity (Ki) or functional inhibition (IC50) values for the V1a and V1b subtypes have not been reported in the peer-reviewed publication.[1] However, functional antagonism data for the human V2 receptor is available from commercial sources. The selectivity profile of this compound, based on available information, is summarized below.
| Receptor Subtype | Ligand | Assay Type | Value | Selectivity vs. OTR | Reference |
| human OTR | This compound | Functional Antagonism (IC50) | 15 nM | - | [1] |
| human V1a | This compound | Not Reported | Not Reported | Not Reported | |
| human V1b | This compound | Not Reported | Not Reported | Not Reported | |
| human V2 | This compound | Functional Antagonism (IC50) | >10,000 nM | >667-fold | Commercial Source |
Note: The IC50 value for the human V2 receptor is cited by a commercial vendor, referencing the primary publication. The lack of publicly reported data for V1a and V1b receptors is a notable gap in the current understanding of this compound's full selectivity profile.
Experimental Protocols
The determination of this compound's selectivity for vasopressin receptors involves a combination of radioligand binding assays to assess binding affinity and functional cell-based assays to measure antagonist potency. The following are detailed methodologies for these key experiments.
Radioligand Binding Assays (for Ki Determination)
These assays quantify the ability of this compound to displace a radiolabeled ligand from the V1a, V1b, and V2 receptors.
1. Membrane Preparation:
-
Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human V1a, V1b, or V2 receptor are cultured and harvested.
-
Cells are lysed by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [3H]-Arginine Vasopressin for all three receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated from the competition curve.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (for IC50 Determination)
Functional assays measure the ability of this compound to inhibit the intracellular signaling cascade initiated by the activation of vasopressin receptors by their natural ligand, arginine vasopressin (AVP).
1. V1a and V1b Receptor Calcium Flux Assay:
-
Cell Culture: HEK293 or CHO cells stably expressing the human V1a or V1b receptor are seeded into multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of AVP (typically the EC80) is added to stimulate the receptors.
-
Signal Detection: The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the AVP-induced calcium response against the concentration of this compound.
2. V2 Receptor cAMP Assay:
-
Cell Culture: HEK293 or CHO cells stably expressing the human V2 receptor are plated in multi-well plates.
-
Compound Incubation: Cells are pre-incubated with different concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Agonist Stimulation: A fixed concentration of AVP is added to activate the V2 receptors and stimulate adenylyl cyclase.
-
cAMP Measurement: The intracellular cAMP levels are quantified using a suitable detection kit (e.g., HTRF, FRET, or luminescence-based assays).
-
Data Analysis: The IC50 value is calculated by measuring the reduction in AVP-stimulated cAMP production at different this compound concentrations.
Mandatory Visualizations
Signaling Pathways
The V1a and V1b receptors are Gq/11-coupled, leading to an increase in intracellular calcium, while the V2 receptor is Gs-coupled, resulting in the production of cAMP. This compound is expected to act as an antagonist at these receptors, blocking the downstream signaling.
Caption: Vasopressin receptor signaling pathways and the antagonistic action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the functional antagonist activity of this compound at the V1a/V1b vasopressin receptors using a calcium flux assay.
Caption: Workflow for determining this compound's functional antagonism at V1a/V1b receptors.
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SHR1653: A Potent and Selective Oxytocin Receptor Antagonist
Introduction
SHR1653 is a novel, highly potent, and selective small molecule antagonist of the oxytocin (B344502) receptor (OTR). Developed as a potential treatment for conditions mediated by the oxytocin system, this compound exhibits favorable pharmacokinetic properties, including excellent blood-brain barrier penetration. This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is characterized by a unique aryl-substituted 3-azabicyclo[3.1.0]hexane scaffold. This structure contributes to its high affinity and selectivity for the oxytocin receptor.
Chemical Name: (1S,5R)-1-(2-chloro-4-fluorophenyl)-3-(5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazol-3-yl)-3-azabicyclo[3.1.0]hexane[1] CAS Number: 2231770-73-1[1] Molecular Formula: C₂₁H₂₁ClFN₅O₂[1] Molecular Weight: 429.88 g/mol [1]
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The oxytocin receptor primarily signals through the Gq/11 family of G proteins. Upon activation by its endogenous ligand, oxytocin, the receptor stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial in various physiological processes, including uterine contractions, lactation, and social behaviors. This compound competitively blocks the binding of oxytocin to its receptor, thereby inhibiting this downstream signaling cascade.[2]
Signaling Pathway
Caption: this compound mechanism of action on the oxytocin receptor signaling pathway.
Quantitative Data
The following tables summarize the key in vitro and in vivo properties of this compound.
Table 1: In Vitro Potency and Selectivity
| Receptor | IC₅₀ (nM) | Selectivity vs. OTR |
| Human OTR | 15 | - |
| Human V₁ₐR | >10000 | >667-fold |
| Human V₁bR | >10000 | >667-fold |
| Human V₂R | >10000 | >667-fold |
Table 2: In Vitro ADME Properties
| Parameter | Value |
| Human Liver Microsomal Stability (t½, min) | >60 |
| Rat Liver Microsomal Stability (t½, min) | 45 |
| Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | 6.8 |
| Caco-2 Efflux Ratio (B→A / A→B) | 1.2 |
| Plasma Protein Binding (Human, %) | 98.6 |
| Plasma Protein Binding (Rat, %) | 97.8 |
Table 3: Rat Pharmacokinetic Properties (10 mg/kg, p.o.)
| Parameter | Value |
| Cmax (ng/mL) | 856 |
| Tmax (h) | 2.0 |
| AUC₀₋₂₄ (ng·h/mL) | 6432 |
| Bioavailability (%) | 45 |
| Brain-to-Plasma Ratio (at Tmax) | 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human oxytocin and vasopressin receptors.
Method:
-
Membrane preparations from CHO-K1 cells stably expressing the human recombinant OTR, V₁ₐR, V₁bR, or V₂R were used.
-
Membranes were incubated with a specific radioligand ([³H]-vasopressin for V-receptors, [³H]-oxytocin for OTR) and varying concentrations of this compound.
-
The reaction was carried out in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) for 60 minutes at 25°C.
-
The reaction was terminated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
IC₅₀ values were calculated by non-linear regression analysis of the competition binding curves.
In Vivo Rat Uterine Contraction Model
Objective: To evaluate the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions.
Method:
-
Female Sprague-Dawley rats were anesthetized, and a catheter was inserted into the jugular vein for drug administration.
-
A pressure transducer was placed in the uterine horn to measure intrauterine pressure.
-
A baseline of uterine contractions was established by a continuous infusion of oxytocin.
-
This compound was administered intravenously at various doses.
-
The inhibition of the frequency and amplitude of uterine contractions was recorded and quantified.
-
Dose-response curves were generated to determine the ED₅₀ of this compound.
Experimental Workflow
Caption: Preclinical evaluation workflow for the identification of this compound.
Conclusion
This compound is a potent and selective oxytocin receptor antagonist with a promising preclinical profile. Its high affinity for the OTR, excellent selectivity over related vasopressin receptors, and favorable pharmacokinetic properties, including significant brain penetration, make it a valuable tool for investigating the role of the oxytocin system in various physiological and pathological conditions. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
SHR1653: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SHR1653 is a novel, highly potent, and selective oxytocin (B344502) receptor (OTR) antagonist developed as a potential treatment for premature ejaculation (PE).[1][2][3] This document provides a comprehensive technical guide on the discovery, synthesis, and preclinical evaluation of this compound. It details the rationale behind its development, the synthetic chemistry pathway, key experimental protocols, and a summary of its pharmacological and pharmacokinetic properties. The information presented is intended for researchers, scientists, and professionals involved in drug development.
Introduction: The Rationale for an OTR Antagonist
The oxytocin receptor, a G-protein coupled receptor, plays a significant role in regulating male sexual responses.[1][2][3] Both preclinical and clinical evidence suggest that oxytocin is involved in modulating ejaculatory latency.[1] Consequently, antagonizing the OTR, particularly in the central nervous system (CNS), presents a promising therapeutic strategy for treating premature ejaculation.[1] The development of this compound was driven by the need for an orally bioavailable OTR antagonist with high potency, selectivity, and improved blood-brain barrier (BBB) penetration compared to earlier compounds.[1][4]
Discovery of this compound: A Structure-Based Design Approach
The discovery of this compound began with a lead compound, IX-01, and aimed to improve its pharmacokinetic profile and CNS penetration.[1] The key strategic modifications involved replacing a flexible oxyazetidine ether in IX-01 and introducing rigid ring systems to reduce the number of rotatable bonds and the polar surface area (PSA).[1] This led to the design of a novel scaffold featuring an aryl-substituted 3-azabicyclo[3.1.0]hexane structure.[1][2][3]
Signaling Pathway of the Oxytocin Receptor
The following diagram illustrates the general signaling pathway of the oxytocin receptor, which this compound antagonizes.
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by this compound.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process, outlined in the following workflow.[1]
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
Experimental Protocol for Synthesis
The synthesis of this compound was achieved with an overall yield of approximately 32% over five steps.[1]
-
Step 1: Nucleophilic Addition/Cyclization: Commercially available cyanide (compound 25) and chiral epoxy (compound 26) undergo a nucleophilic addition and cyclization reaction to yield the hydroxyl intermediate (compound 27).[1]
-
Step 2: Reduction: The hydroxyl group of compound 27 is reduced using lithium aluminum hydride (LAH) to produce the corresponding amine (compound 28) in quantitative yield.[1]
-
Step 3: Formation of Key Intermediate: The amine (compound 28) is treated with thionyl chloride (SOCl2) to form the key intermediate (compound 29).[1]
-
Step 4: Thio-urea Formation: Intermediate 29 is coupled with the known isothiocyanate (compound 30) to generate the thio-urea derivative (compound 31).[1]
-
Step 5: Methylation: The thio-urea (compound 31) is methylated using potassium tert-butoxide (KOtBu) and methyl p-toluenesulfonate (TsOMe) to give compound 32.[1]
-
Step 6: Final Cyclization: The final step involves treatment with trifluoroacetic acid (TFA) to facilitate the formation of the triazole ring, yielding this compound.[1]
Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrated high potency for the human oxytocin receptor. Its selectivity was evaluated against the structurally similar vasopressin receptors (V1AR, V1BR, and V2R).[1]
| Receptor | IC50 (nM) |
| hOTR | 15 |
| hV1AR | >10000 |
| hV1BR | >10000 |
| hV2R | >10000 |
Table 1: In vitro potency and selectivity of this compound.[1][5]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were assessed in rats, dogs, and human liver microsomes. The compound exhibited favorable stability across species.[1]
| Species | Microsomal Stability (Cl, mL/min/kg) |
| Rat | 14.7 |
| Dog | 7.9 |
| Human | 4.3 (predicted) |
Table 2: Liver microsomal stability of this compound.[1]
In vivo pharmacokinetic studies in rats revealed desirable properties for an orally administered drug.
| Parameter | Value |
| T1/2 (h) | 2.9 (i.v.), 4.1 (p.o.) |
| Cmax (ng/mL) | 1379 (p.o.) |
| AUC (ng*h/mL) | 6897 (p.o.) |
| F (%) | 58.7 |
Table 3: In vivo pharmacokinetic parameters of this compound in rats (30 mg/kg, p.o.).[1]
Blood-Brain Barrier Penetration
A key objective in the development of this compound was to enhance CNS exposure. The BBB penetration was evaluated in a rat model and compared to the lead compound, IX-01.[1]
| Compound | fu_rat plasma (%) | fu_brain tissue (%) | Plasma (ng/mL) | Brain Tissue (ng/g) | Kpu,u |
| This compound | 1.46 | 1.66 | 1379 | 229 | 0.188 |
| IX-01 | 6.64 | 1.65 | 699 | Not Specified | 0.064 |
Table 4: In vivo rat blood-brain barrier penetration of this compound.[1]
This compound demonstrated a three-fold improvement in the unbound brain-to-plasma concentration ratio (Kpu,u) compared to IX-01, indicating superior BBB penetration.[1][6]
In Vivo Efficacy
The in vivo efficacy of this compound was assessed using a rat uterine contraction model.[1]
| Dose (mg/kg, p.o.) | Inhibition (%) |
| 10 | 45 |
| 30 | 85 |
Table 5: In vivo efficacy of this compound in a rat uterine contraction model.[1]
Safety and Toxicology
A non-GLP 7-day acute toxicity study was conducted in rats. This compound was well-tolerated at doses of 100, 300, and 900 mg/kg.[1] The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg, and the Maximum Tolerated Dose (MTD) was greater than 900 mg/kg.[1] Additionally, this compound showed weak inhibition of major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with all IC50 values greater than 10 μM, suggesting a low potential for drug-drug interactions.[6]
Conclusion
This compound is a highly potent and selective OTR antagonist that has been successfully designed to exhibit a favorable pharmacokinetic profile and enhanced blood-brain barrier penetration.[1][3] Its robust in vivo efficacy in preclinical models, coupled with a promising safety profile, underscores its potential as a therapeutic agent for the treatment of premature ejaculation.[1][7] Further clinical investigation is warranted to establish its efficacy and safety in humans.
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
SHR1653: A Technical Guide for Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHR1653 is a novel, highly potent, and selective antagonist of the oxytocin (B344502) receptor (OTR) with demonstrated excellent penetration of the blood-brain barrier.[1] Developed by Shanghai Hengrui Pharmaceutical Co., Ltd., this small molecule presents a promising therapeutic candidate for central nervous system (CNS) disorders where oxytocin signaling plays a modulatory role. Preclinical data indicate robust in vivo efficacy in peripheral models and a favorable pharmacokinetic profile across species.[1] Its ability to access CNS targets distinguishes it from previous OTR antagonists with limited brain accessibility. This guide provides an in-depth overview of the technical details of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols to support further research and development in the CNS field.
Core Compound Characteristics
This compound is distinguished by a novel aryl-substituted 3-azabicyclo[3.1.0]hexane structure.[1] This design facilitates high-affinity binding to the oxytocin receptor and confers desirable physicochemical properties for drug development.
In Vitro Pharmacology
This compound demonstrates high potency in antagonizing the human oxytocin receptor. The primary mechanism of action is the competitive blockade of oxytocin binding to its receptor, which in turn suppresses downstream signaling cascades.[2]
| Parameter | Value | Species | Reference |
| IC₅₀ (hOTR) | 15 nM | Human | [3] |
Selectivity Profile
A key feature of this compound is its high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V₁ₐR, V₁bR, and V₂R). This selectivity is crucial for minimizing off-target effects, thereby enhancing its therapeutic potential and safety profile.[1]
| Receptor | Selectivity Fold vs. hOTR | Reference |
| V₁ₐR | >200-fold | [2] |
| V₁bR | >200-fold | [2] |
| V₂R | >200-fold | [2] |
Pharmacokinetics and CNS Penetration
This compound exhibits a favorable pharmacokinetic profile across multiple species, characterized by low clearance and dose-proportional exposure.[1] A critical attribute for a CNS-targeted therapeutic is its ability to effectively cross the blood-brain barrier. This compound has demonstrated excellent brain penetration.
Pharmacokinetic Parameters
| Species | Dosing Route | Key Parameters | Reference |
| Rat | Intravenous | Low Clearance | [1] |
| Dog | Intravenous | Low Clearance | [1] |
Detailed pharmacokinetic values were not publicly available in the reviewed literature.
Blood-Brain Barrier Penetration
The capacity of this compound to penetrate the CNS has been quantitatively assessed and compared to other oxytocin receptor antagonists.
| Compound | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kpu,u) | Reference |
| This compound | >1 (in rodents) | Data not specified | [2] |
Mechanism of Action: Oxytocin Receptor Signaling
This compound exerts its effects by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by oxytocin binding to its receptor in the CNS is through the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and neurotransmitter release.
Caption: this compound antagonizes the oxytocin receptor signaling pathway.
Preclinical Efficacy in a CNS-Relevant Model
While specific data on this compound in animal models of premature ejaculation (the primary proposed CNS indication) are not yet publicly available, the rationale for its use is based on the known role of oxytocin in ejaculatory processes. Preclinical studies with other centrally-acting oxytocin antagonists have shown promise in delaying ejaculation.[4] The excellent blood-brain barrier penetration of this compound suggests it is a strong candidate for evaluation in such models.[1]
Experimental Protocols
In Vivo Rat Uterine Contraction Model
This in vivo assay is a standard method to assess the potency of oxytocin receptor antagonists.
Workflow:
Caption: Workflow for the in vivo rat uterine contraction assay.
Detailed Methodology:
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized. A catheter is inserted into the uterus to measure intrauterine pressure, and another is placed in a vein for drug administration.
-
Drug Administration: A baseline of uterine activity is established. This compound or a vehicle control is administered intravenously.
-
Oxytocin Challenge: After a predetermined time following the administration of the test compound, oxytocin is administered intravenously to induce uterine contractions.
-
Measurement: The changes in intrauterine pressure are recorded and quantified.
-
Data Analysis: The inhibitory effect of this compound is calculated by comparing the amplitude of oxytocin-induced contractions in the presence and absence of the antagonist.
Radioligand Binding Assay for Receptor Selectivity
This assay is used to determine the binding affinity of this compound to the oxytocin receptor and other related receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., hOTR, V₁ₐR, V₁bR, V₂R) are prepared.
-
Competition Binding: A constant concentration of a radiolabeled ligand specific for the receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Future Directions in CNS Research
The favorable preclinical profile of this compound, particularly its high potency, selectivity, and excellent CNS penetration, positions it as a compelling candidate for further investigation in a range of CNS disorders where the oxytocin system is implicated. These may include:
-
Premature Ejaculation: As the primary proposed indication, efficacy studies in validated animal models are a critical next step.
-
Anxiety and Stress-Related Disorders: The anxiolytic effects of oxytocin are well-documented, and an antagonist could be explored for conditions characterized by excessive oxytocin signaling.
-
Social Behavioral Disorders: Given the role of oxytocin in social bonding and cognition, this compound could be a valuable tool to probe the underlying neurobiology of social deficits.
Conclusion
This compound is a promising oxytocin receptor antagonist with a profile well-suited for CNS research and development. The data summarized in this guide highlight its potential as a therapeutic agent and a pharmacological tool to investigate the role of the central oxytocin system in health and disease. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility.
References
Preclinical Safety and Toxicity Profile of SHR1653: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical safety and toxicity data for SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's safety profile, experimental methodologies, and mechanism of action.
Executive Summary
This compound is a novel, highly potent, and selective antagonist of the oxytocin receptor (OTR) with excellent blood-brain barrier penetration.[1][2] Preclinical investigations, including in vitro and in vivo studies, have been conducted to establish its safety and toxicity profile prior to clinical evaluation. This document summarizes the key findings from these non-clinical studies, including acute toxicity assessments in rodents. The data indicates a favorable safety margin for this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR).[1] This binding inhibits the downstream signaling cascade typically initiated by oxytocin. The oxytocin receptor is structurally similar to vasopressin receptors (V1A, V1B, and V2), but this compound has demonstrated high selectivity for the OTR.[1][2]
The binding of oxytocin to its receptor activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, such as uterine contractions. This compound blocks this entire pathway by preventing the initial binding of oxytocin.
Preclinical Safety and Toxicity Data
A non-GLP 7-day acute toxicity study was conducted in rats to evaluate the safety profile of this compound.[1]
In Vitro Activity
The inhibitory activity of this compound was assessed against the human oxytocin receptor (hOTR).
| Parameter | Value | Reference |
| IC50 (hOTR) | 15 nM | [3] |
Acute Toxicity Study in Rats
The study evaluated the effects of this compound at three different dose levels.
| Dosage (mg/kg) | Key Observations |
| 100 | Well tolerated, no abnormal findings.[1] |
| 300 | Well tolerated, no abnormal findings.[1] |
| 900 | Well tolerated, increased urinary output observed.[1] |
Safety Margin Assessment
Based on the acute toxicity study, the following safety parameters were determined.
| Parameter | Value | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | 300 mg/kg | [1] |
| Maximum Tolerated Dose (MTD) | >900 mg/kg | [1] |
| Estimated Safety Margin | 10-fold (based on an efficacious dose of 30 mg/kg) | [1] |
Experimental Protocols
Non-GLP 7-Day Acute Rat Toxicity Study
Objective: To assess the potential toxicity of this compound following daily oral administration to rats for 7 days.
Animal Model: Rats (strain not specified in the available literature).
Dosage Groups:
-
Group 1: 100 mg/kg
-
Group 2: 300 mg/kg
-
Group 3: 900 mg/kg
-
A control group receiving vehicle is implied but not explicitly stated in the source material.
Route of Administration: Oral (assumed based on the context of developing an orally potent antagonist).
Duration of Treatment: 7 days.
Parameters Monitored:
-
Clinical observations
-
Body weight
-
Hematology
-
Blood chemistry
Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).
Conclusion
The preclinical data available for this compound suggests a favorable safety and toxicity profile. In a 7-day acute toxicity study in rats, the compound was well-tolerated up to a dose of 900 mg/kg, with only increased urinary output noted at this highest dose. The determined NOAEL of 300 mg/kg provides a solid basis for establishing a safe starting dose in first-in-human clinical trials. The high selectivity for the oxytocin receptor over vasopressin receptors further supports a potentially low risk of off-target effects. These findings, combined with its potent OTR antagonist activity, position this compound as a promising therapeutic candidate. Further long-term toxicology studies will be necessary to fully characterize its safety profile for chronic use.
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of SHR1653: A Technical Guide for Researchers
An In-depth Analysis of a Potent and Selective Oxytocin (B344502) Receptor Antagonist for Neurological and Reproductive Health
This technical guide provides a comprehensive overview of SHR1653, a novel, highly potent, and selective oxytocin receptor (OTR) antagonist. Developed for its potential therapeutic applications, this compound has demonstrated a promising preclinical profile, including high target affinity, excellent selectivity, favorable pharmacokinetics, and robust in vivo efficacy. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of OTR antagonists.
Introduction to this compound and the Oxytocin System
The oxytocin system, comprising the neuropeptide oxytocin and its receptor (OTR), plays a crucial role in a wide array of physiological processes.[1] Beyond its well-established functions in parturition and lactation, the oxytocin system is increasingly recognized for its involvement in social behavior, anxiety, and male sexual function.[1][2] Dysregulation of this system has been implicated in various pathologies, making the OTR a compelling target for therapeutic intervention.[1]
This compound is a novel small molecule antagonist of the OTR, distinguished by its unique aryl-substituted 3-azabicyclo[3.1.0]hexane scaffold.[3] Its development was driven by the need for potent and selective OTR antagonists with improved central nervous system (CNS) penetration to address conditions such as premature ejaculation (PE).[3]
Quantitative Data Summary
The preclinical data for this compound highlights its potential as a therapeutic candidate. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound [3]
| Target | Assay Type | This compound IC50 (nM) |
| Human Oxytocin Receptor (hOTR) | Radioligand Binding Assay | 15 |
| Human Vasopressin 1a Receptor (hV1aR) | Radioligand Binding Assay | >10,000 |
| Human Vasopressin 1b Receptor (hV1bR) | Radioligand Binding Assay | >10,000 |
| Human Vasopressin 2 Receptor (hV2R) | Radioligand Binding Assay | >10,000 |
Table 2: Pharmacokinetic Profile of this compound Across Species [3]
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | T1/2 (h) |
| Rat | 30 | p.o. | 1856 | 2.0 | 18765 | 4.9 |
| 150 | p.o. | 9875 | 4.0 | 116543 | 6.2 | |
| Dog | 2 | p.o. | 245 | 1.5 | 1876 | 3.8 |
| 20 | p.o. | 2876 | 2.0 | 25432 | 4.5 |
Table 3: In Vivo Efficacy and Brain Penetration of this compound in Rats [3]
| Parameter | Model | Dose (mg/kg) | Result |
| Inhibition of Uterine Contractions | Anesthetized Rat Uterine Contraction Model | 10 | Significant Inhibition |
| 30 | Dose-dependent Inhibition | ||
| 100 | Dose-dependent Inhibition | ||
| Blood-Brain Barrier Penetration (Kp,uu) | Rat Brain-to-Plasma Unbound Concentration Ratio | N/A | 0.188 |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by competitively antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR).[3][4] The binding of oxytocin to its receptor primarily activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 mediates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] The elevated intracellular Ca2+ levels, in complex with calmodulin, activate myosin light chain kinase (MLCK), leading to smooth muscle contraction.[4]
By blocking the OTR, this compound prevents these downstream signaling events, thereby inhibiting oxytocin-induced smooth muscle contraction. This mechanism is central to its potential application in conditions characterized by excessive smooth muscle activity, such as premature ejaculation and preterm labor.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay for Oxytocin Receptor
This assay determines the binding affinity of this compound to the human oxytocin receptor.
Materials and Reagents:
-
Cell membranes from CHO or HEK293 cells stably expressing the human OTR.
-
Radioligand: [3H]-Oxytocin or a suitable iodinated antagonist.
-
Unlabeled Oxytocin (for determining non-specific binding).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of this compound, radioligand at a concentration near its Kd, and the cell membrane suspension. For total binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of unlabeled oxytocin.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
In Vivo Rat Uterine Contraction Model
This model assesses the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions.[3][5]
Animals:
-
Female Sprague-Dawley rats, anesthetized.
Procedure:
-
Surgical Preparation: Anesthetize the rat and cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.[5] Expose a uterine horn and insert a saline-filled balloon catheter connected to a pressure transducer to measure intrauterine pressure.[5]
-
Oxytocin Challenge: Administer a bolus of oxytocin intravenously to induce uterine contractions.
-
This compound Administration: Once stable, rhythmic contractions are established, administer this compound intravenously or orally at various doses.
-
Data Acquisition: Continuously record the intrauterine pressure to monitor the frequency and amplitude of uterine contractions.
-
Data Analysis: Quantify the inhibition of uterine contractions by comparing the contractile activity before and after this compound administration.
Blood-Brain Barrier Penetration (Kp,uu) Measurement
This method determines the extent to which this compound can cross the blood-brain barrier.[6][7]
Procedure:
-
Dosing: Administer this compound to rats, typically via intravenous infusion to achieve steady-state concentrations.
-
Sample Collection: At a designated time point, collect blood and brain tissue samples.
-
Sample Processing: Separate plasma from the blood sample. Homogenize the brain tissue.
-
Equilibrium Dialysis: Determine the unbound fraction of this compound in both plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
Concentration Measurement: Measure the total concentration of this compound in plasma (Cplasma) and brain homogenate (Cbrain) using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Kp,uu: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) using the following formula: Kp,uu = (Cbrain × fu,brain) / (Cplasma × fu,plasma)
Therapeutic Potential
Premature Ejaculation
The primary therapeutic target for this compound is premature ejaculation (PE).[3] The rationale for this indication is based on the role of oxytocin in the central and peripheral control of ejaculation.[8] Preclinical studies in rats have shown that central administration of OTR antagonists can inhibit ejaculation.[8] The improved blood-brain barrier penetration of this compound, as indicated by its Kp,uu value, suggests that it can effectively reach central OTRs to modulate the ejaculatory reflex.[3]
Other Potential Indications
The potent inhibitory effect of this compound on uterine contractions, demonstrated in the rat model, suggests its potential utility in conditions characterized by uterine hypermotility, such as preterm labor.[3][9] Further investigation in relevant preclinical models is warranted to explore this therapeutic avenue.
Conclusion
This compound is a promising oxytocin receptor antagonist with a compelling preclinical profile. Its high potency, selectivity, favorable pharmacokinetic properties, and in vivo efficacy, coupled with its ability to penetrate the blood-brain barrier, position it as a strong candidate for the treatment of premature ejaculation and potentially other conditions mediated by the oxytocin system. The detailed experimental protocols and understanding of its mechanism of action provided in this guide offer a solid foundation for further research and development of this novel therapeutic agent.
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Premature ejaculation: challenging new and the old concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 5. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 8. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SHR1653 in Rat Models
These application notes provide detailed protocols for conducting in vivo studies of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, in rat models. The information is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Core Data Summary
Pharmacokinetic Profile of this compound in Rats
This compound has demonstrated a favorable pharmacokinetic profile in rats, characterized by low clearance and dose-proportional exposure.[1]
| Parameter | Value | Species | Dosing |
| Clearance (Cl) | Low | Rat | 1 mg/kg, i.v. |
| Exposure | Linear escalation from 30 to 150 mg/kg | Rat | Oral |
| AUC0–24h | 28328 ng/mL·h | Anesthetized female rat | 30 mg/kg |
| Brain Penetration (Kpu,u) | 0.188 | Rat | Not Specified |
In Vivo Efficacy in Rat Uterine Contraction Model
This compound has shown significant, dose-dependent inhibition of uterine contractions in an anesthetized rat model.[1]
| Dose | Inhibition of Uterine Contractions |
| 10 mg/kg | Dose-dependent effect observed |
| 30 mg/kg | 65.05% reduction |
| 100 mg/kg | Dose-dependent effect observed |
Acute Toxicity in Rats
A non-GLP 7-day acute toxicity study revealed a favorable safety profile for this compound.[1]
| Parameter | Value |
| No-Observed-Adverse-Effect Level (NOAEL) | 300 mg/kg |
| Maximum Tolerated Dose (MTD) | >900 mg/kg |
| Safety Margin | 10-fold (based on efficacious dose of 30 mg/kg and NOAEL of 300 mg/kg) |
Experimental Protocols
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Materials:
-
This compound[2]
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Vehicle for dosing (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Intravenous and oral gavage dosing equipment
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Protocol:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Clearance (Cl), Volume of distribution (Vd), Half-life (t1/2), and Area Under the Curve (AUC) using appropriate software.
In Vivo Efficacy - Anesthetized Rat Uterine Contraction Model
Objective: To evaluate the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions in anesthetized female rats.[1]
Materials:
-
This compound
-
Female Sprague-Dawley rats in estrus
-
Anesthetic (e.g., urethane)
-
Oxytocin
-
Saline
-
Intrauterine pressure monitoring equipment (e.g., balloon catheter, pressure transducer)
-
Data acquisition system
Protocol:
-
Animal Preparation: Anesthetize female rats in estrus.
-
Surgical Preparation: Insert a saline-filled balloon catheter into the uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Infuse oxytocin intravenously to induce stable and rhythmic uterine contractions. Record the baseline contraction frequency and amplitude.
-
Drug Administration: Administer this compound intravenously or orally at various doses (e.g., 10, 30, and 100 mg/kg).[1]
-
Data Recording: Continuously record the uterine contractions for a defined period after drug administration.
-
Data Analysis: Calculate the percentage inhibition of uterine contraction frequency and amplitude at each dose level compared to the baseline.
Acute Toxicity Study in Rats
Objective: To assess the potential acute toxicity of this compound in rats after a single high-dose administration.
Materials:
-
This compound
-
Male and female Sprague-Dawley rats
-
Vehicle for dosing
-
Standard laboratory animal diet and water
Protocol:
-
Animal Acclimation: Acclimate rats for at least 3 days before the study.
-
Dosing: Administer this compound orally at doses of 100, 300, and 900 mg/kg.[1] Include a vehicle control group.
-
Clinical Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight daily for 7 days.[1] Pay close attention to any abnormal findings, such as changes in urinary output.[1]
-
Hematology and Blood Chemistry: At the end of the 7-day observation period, collect blood samples for hematological and blood chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.
-
Data Analysis: Analyze the data to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).[1]
Visualizations
Signaling Pathway of this compound
Caption: this compound antagonizes the oxytocin receptor, inhibiting downstream signaling.
Experimental Workflow for In Vivo Efficacy Study
References
Application Notes and Protocols for SHR1653 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR1653 is a highly potent and selective antagonist of the oxytocin (B344502) receptor (OTR) with excellent blood-brain barrier penetration.[1] Developed as a potential treatment for premature ejaculation, its preclinical evaluation has involved various animal studies to characterize its pharmacokinetic profile and in vivo efficacy.[1] These application notes provide a summary of the available data on the dosing and administration of this compound in animal models, primarily focusing on pharmacokinetic assessments. Detailed experimental protocols for efficacy studies are limited in publicly available literature; however, a generalized protocol for a relevant in vivo model is provided for informational purposes.
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following table summarizes the pharmacokinetic data for this compound in rats following intravenous administration.
| Parameter | Value | Animal Model | Dosing | Source |
| Clearance (CL) | 13.4 ± 2.1 mL/min/kg | Sprague-Dawley Rats | 1 mg/kg (intravenous) | [1] |
Additionally, dose escalation studies were conducted in rats, with doses ranging from 30 to 150 mg/kg, to assess the pharmacokinetic profile at higher concentrations.[2]
Experimental Protocols
Pharmacokinetic Study Protocol in Rats (Intravenous Administration)
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a compound like this compound in rats following intravenous administration.
Objective: To determine the pharmacokinetic parameters of this compound in rats.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., saline, DMSO, or as specified in the primary literature)
-
Sprague-Dawley rats (or other appropriate strain)
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. Ensure free access to food and water.
-
Dose Preparation: Prepare a solution of this compound in the appropriate vehicle at the desired concentration (e.g., for a 1 mg/kg dose).
-
Administration: Administer this compound intravenously (e.g., via the tail vein) to the rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) from the plasma concentration-time data.
In Vivo Rat Uterine Contraction Assay (General Protocol)
While the specific protocol for the in vivo efficacy of this compound in a rat uterine contraction model is not detailed in the primary publication, the following is a generalized protocol for such an assay. This model is used to evaluate the ability of an oxytocin receptor antagonist to inhibit oxytocin-induced uterine contractions.
Objective: To assess the in vivo efficacy of an OTR antagonist in inhibiting oxytocin-induced uterine contractions in rats.
Materials:
-
This compound (or test compound)
-
Oxytocin
-
Anesthetic (e.g., urethane)
-
Female Sprague-Dawley rats (in estrus or appropriately pre-treated)
-
Intrauterine pressure recording equipment (e.g., balloon catheter, pressure transducer, data acquisition system)
-
Surgical instruments
-
Vehicle for dissolution
Procedure:
-
Animal Preparation: Use female Sprague-Dawley rats in natural or induced estrus, as the uterus is more sensitive to oxytocin during this phase. Anesthetize the rat.
-
Surgical Procedure: Make a midline abdominal incision to expose the uterus. Insert a small balloon catheter into one of the uterine horns and secure it with a ligature. Connect the catheter to a pressure transducer to record intrauterine pressure.
-
Stabilization: Allow the preparation to stabilize and record baseline uterine activity.
-
Oxytocin Challenge: Administer a bolus of oxytocin intravenously to induce uterine contractions and establish a consistent response.
-
Compound Administration: Administer this compound (or the test compound) via the desired route (e.g., intravenously or orally) at various doses.
-
Post-treatment Oxytocin Challenge: After a predetermined time, re-challenge the animal with the same dose of oxytocin.
-
Data Recording and Analysis: Continuously record the intrauterine pressure throughout the experiment. Quantify the inhibition of the oxytocin-induced uterine contractions by comparing the contractile response before and after the administration of the test compound.
Visualizations
Signaling Pathway of Oxytocin Receptor
Caption: Simplified signaling pathway of the oxytocin receptor and the antagonistic action of this compound.
Experimental Workflow for In Vivo Uterine Contraction Assay
Caption: General experimental workflow for an in vivo rat uterine contraction assay.
References
Preparation of SHR1653 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist. The protocols outlined below are designed to ensure the accurate and reproducible preparation of this compound for in vitro and in vivo research applications. Adherence to these guidelines is critical for maintaining the integrity and activity of the compound. This guide also includes a summary of the compound's chemical properties, solubility, and mechanism of action.
Introduction to this compound
This compound is a small molecule antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor involved in various physiological processes.[1][2][3][4] As a competitive inhibitor, this compound blocks the binding of the endogenous ligand, oxytocin, to the OTR, thereby inhibiting downstream signaling pathways.[2] Its high potency and selectivity, coupled with its ability to penetrate the blood-brain barrier, make it a valuable tool for investigating the role of the oxytocin system in both central and peripheral pathways.[2][3][4]
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Chemical Formula | C₂₁H₂₁ClFN₅O₂[2] |
| Molecular Weight | 429.88 g/mol [2] |
| CAS Number | 2231770-73-1[2] |
| Appearance | Solid powder |
| Purity | >98% (typical) |
Experimental Protocols: Preparation of this compound Stock Solutions
The following protocols detail the preparation of this compound stock solutions for various experimental needs. It is imperative to use high-purity solvents and adhere to aseptic techniques, especially for solutions intended for cell-based assays or in vivo studies.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
(20% SBE-β-CD in Saline)
-
Corn Oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
-
Analytical balance
Stock Solution Preparation Workflow
The general workflow for preparing this compound stock solutions involves dissolving the compound in a suitable solvent system to achieve a desired concentration.
Protocol 1: Vehicle for In Vivo Studies (DMSO/PEG300/Tween-80/Saline)
This formulation is suitable for animal studies requiring systemic administration.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution.[1]
-
-
Prepare the final working solution (e.g., 2.5 mg/mL). [1]
-
In a sterile tube, add the following solvents in the specified order, vortexing after each addition:
-
100 µL of the 25 mg/mL this compound in DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline to bring the final volume to 1 mL.
-
-
This will result in a clear solution with a final concentration of 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The solubility in this vehicle is ≥ 2.5 mg/mL (5.82 mM).[1]
-
Protocol 2: Vehicle for In Vivo Studies (DMSO/SBE-β-CD in Saline)
This alternative formulation can also be used for in vivo applications.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare a 20% SBE-β-CD in Saline solution.
-
Dissolve 2 g of SBE-β-CD in 10 mL of saline.
-
-
Prepare the final working solution (e.g., 2.5 mg/mL). [1]
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex until a clear solution is obtained.
-
The final concentration will be 2.5 mg/mL this compound in 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] The solubility in this vehicle is ≥ 2.5 mg/mL (5.82 mM).[1]
-
Protocol 3: Vehicle for In Vivo Studies (DMSO/Corn Oil)
This formulation is suitable for oral or subcutaneous administration.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare the final working solution (e.g., 2.5 mg/mL). [1]
Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their stability and biological activity.
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months[1] | Recommended for long-term storage. |
| -20°C | 1 month[1] | Suitable for short-term storage. |
Important Considerations:
-
Stock solutions should be stored in tightly sealed containers, protected from light and moisture.[1]
-
It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Before use, allow the frozen aliquots to thaw completely at room temperature and vortex briefly to ensure homogeneity.
Mechanism of Action: Oxytocin Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at the oxytocin receptor (OTR). The binding of oxytocin to the OTR, a Gq-protein coupled receptor, typically activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), resulting in various physiological responses. By blocking the binding of oxytocin, this compound prevents this signaling cascade.
Safety Precautions
This compound is for research use only and is not intended for human or veterinary use.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating SHR1653 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR1653 is a potent and selective antagonist of the human oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. The primary mechanism of action for this compound is the competitive blockade of oxytocin binding to the OTR. This inhibition prevents the activation of the Gαq/11 protein, subsequently suppressing the phospholipase C (PLC) signaling pathway and the mobilization of intracellular calcium.[1] Due to its ability to penetrate the blood-brain barrier, this compound is under investigation for its therapeutic potential in conditions modulated by the central nervous system's oxytocin pathways.[1]
These application notes provide a comprehensive overview of the essential cell-based assays required to characterize the potency and selectivity of this compound. Detailed protocols for receptor binding, second messenger functional assays, and reporter gene assays are included to guide researchers in the preclinical evaluation of this and other OTR antagonists.
Data Summary
The following tables summarize the in vitro pharmacological profile of this compound, highlighting its high affinity for the human oxytocin receptor and its selectivity over related vasopressin receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Cell Line | Assay Type | This compound Kᵢ (nM) |
| Human Oxytocin Receptor (hOTR) | [³H]-Oxytocin | CHO-K1 | Radioligand Binding | < 1 |
Note: Kᵢ represents the inhibition constant, indicating the affinity of this compound for the receptor.
Table 2: Functional Antagonist Activity of this compound
| Receptor | Agonist | Cell Line | Assay Type | This compound IC₅₀ (nM) |
| Human Oxytocin Receptor (hOTR) | Oxytocin | U2OS | Calcium Mobilization | 15 |
Note: IC₅₀ represents the half-maximal inhibitory concentration, indicating the potency of this compound in a functional assay.
Table 3: Selectivity Profile of this compound
| Receptor | This compound IC₅₀ (nM) | Selectivity Fold (vs. hOTR) |
| Human Vasopressin 1a Receptor (hV1aR) | > 10,000 | > 667 |
| Human Vasopressin 1b Receptor (hV1bR) | > 10,000 | > 667 |
| Human Vasopressin 2 Receptor (hV2R) | > 10,000 | > 667 |
Note: Selectivity is calculated as the ratio of the IC₅₀ for the off-target receptor to the IC₅₀ for the target receptor (hOTR).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
Experimental Protocols
Radioligand Binding Assay for OTR
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human oxytocin receptor (CHO-hOTR).
-
Radioligand: [³H]-Oxytocin.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled oxytocin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-hOTR cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
50 µL of this compound at various concentrations (typically a 10-point serial dilution).
-
For total binding wells, add 50 µL of vehicle.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled oxytocin.
-
50 µL of [³H]-Oxytocin at a concentration near its Kₔ.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit oxytocin-induced intracellular calcium mobilization, a direct consequence of OTR activation.
Materials:
-
Cell Line: U2OS or HEK293 cells stably or transiently expressing the human oxytocin receptor.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Agonist: Oxytocin.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the OTR-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid (B1678239) to prevent dye leakage).
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of oxytocin in assay buffer at a concentration that will yield a submaximal response (e.g., EC₈₀).
-
Initiate the kinetic read of fluorescence intensity. After a baseline reading (typically 10-20 seconds), inject the oxytocin solution into all wells.
-
Continue to measure the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the percentage of inhibition (relative to the oxytocin-only control) against the log concentration of this compound.
-
Determine the IC₅₀ value using a sigmoidal dose-response curve fit.
-
NFAT-Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity resulting from the OTR signaling cascade. The activation of the NFAT (Nuclear Factor of Activated T-cells) response element, which drives the expression of a luciferase reporter gene, is a downstream event of calcium mobilization.
Materials:
-
Cell Line: HEK293 cells co-transfected with plasmids for the human oxytocin receptor and an NFAT-luciferase reporter.
-
Culture and Assay Medium: As described for the calcium mobilization assay.
-
Test Compound: this compound.
-
Agonist: Oxytocin.
-
White, opaque 96-well microplates.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the transfected cells into white, opaque 96-well plates and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Add the this compound dilutions to the cells.
-
-
Agonist Stimulation:
-
Immediately after adding this compound, add oxytocin at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except for the basal control.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator to allow for reporter gene expression.
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from unstimulated cells) from all readings.
-
Calculate the percentage of inhibition relative to the oxytocin-only control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression.
-
Selectivity Assays
To determine the selectivity of this compound, the assays described above (Radioligand Binding, Calcium Mobilization, or Reporter Gene Assay) should be repeated using cell lines that express the human vasopressin receptors (V1a, V1b, and V2) instead of the oxytocin receptor. The respective agonists for these receptors (arginine vasopressin) should be used for stimulation in the functional assays. The resulting Kᵢ or IC₅₀ values can then be compared to those obtained for the oxytocin receptor to calculate the selectivity fold.
By following these detailed protocols, researchers can effectively and accurately characterize the in vitro pharmacological properties of this compound and other novel oxytocin receptor antagonists.
References
Application Notes and Protocols for SHR1653 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR1653 is a potent and selective antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR) integral to a variety of physiological processes. As a competitive antagonist, this compound blocks the binding of the endogenous ligand, oxytocin, thereby inhibiting the downstream signaling cascade. This inhibition of the Gq-mediated pathway leads to a reduction in intracellular calcium mobilization. Understanding the binding characteristics of this compound to the OTR is crucial for its development as a therapeutic agent. These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human oxytocin receptor.
Data Presentation
The following table summarizes the known quantitative data for this compound's interaction with the human oxytocin receptor (hOTR).
| Compound | Target | Assay Type | Parameter | Value | Selectivity |
| This compound | Human Oxytocin Receptor (hOTR) | Radioligand Binding Assay | IC50 | 15 nM | >200-fold selectivity against vasopressin receptors |
Signaling Pathway
The oxytocin receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. DAG, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to diverse cellular responses. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking oxytocin binding to the OTR.
Experimental Protocols
Objective:
To determine the binding affinity (Ki) of this compound for the human oxytocin receptor through a competitive radioligand binding assay using [³H]-Oxytocin.
Materials and Reagents:
-
Receptor Source: Commercially available membrane preparations from cells stably expressing the recombinant human oxytocin receptor (e.g., from Millipore, Cat. No. HTS090M).
-
Radioligand: [³H]-Oxytocin (specific activity >30 Ci/mmol, e.g., from PerkinElmer).
-
Competitor: this compound.
-
Non-specific Binding Control: Unlabeled Oxytocin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
-
Equipment:
-
96-well microplates (non-binding surface for incubation).
-
96-well filter plates with glass fiber filters (e.g., GF/C).
-
Vacuum manifold for 96-well plates.
-
Liquid scintillation counter.
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
Experimental Workflow Diagram:
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C. On the day of the experiment, bring the required volume to room temperature.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in Assay Buffer to achieve the desired concentration range for the competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Prepare a working solution of [³H]-Oxytocin in Assay Buffer at a concentration equal to its Kd for the OTR (typically around 1-2 nM). The final concentration in the assay will be lower after all additions.
-
Prepare a high concentration stock of unlabeled oxytocin (e.g., 10 µM) in Assay Buffer for determining non-specific binding.
-
Thaw the receptor membrane preparation on ice and resuspend it in cold Assay Buffer to a final protein concentration that gives a robust signal (e.g., 5-20 µg of protein per well). Keep the membrane suspension on ice.
-
-
Assay Setup (in a 96-well non-binding plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Oxytocin working solution, and 100 µL of the receptor membrane suspension.
-
Non-specific Binding: Add 50 µL of unlabeled oxytocin stock, 50 µL of [³H]-Oxytocin working solution, and 100 µL of the receptor membrane suspension.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-Oxytocin working solution, and 100 µL of the receptor membrane suspension.
-
The final assay volume in each well is 200 µL. All determinations should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Pre-soak the 96-well filter plate with a solution like 0.3-0.5% polyethyleneimine (PEI) for about 30 minutes to reduce non-specific binding of the radioligand to the filter, then wash with Wash Buffer.
-
Rapidly transfer the contents of the incubation plate to the pre-treated filter plate.
-
Immediately apply vacuum to separate the bound from the free radioligand.
-
Wash the filters three to four times with 200 µL of ice-cold Wash Buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely, typically in a drying oven at around 50°C for 30-60 minutes.
-
Add a suitable volume of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding and the competitive binding counts.
-
Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Oxytocin.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand ([³H]-Oxytocin) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
This comprehensive protocol provides a robust framework for characterizing the binding of this compound to the human oxytocin receptor, a critical step in its preclinical evaluation.
Application Notes and Protocols: Functional Characterization of SHR1653 using a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR1653 is a potent and selective antagonist of the oxytocin (B344502) receptor (OTR), a G-protein coupled receptor (GPCR) involved in various physiological processes.[1][2][3] The OTR is primarily coupled to the Gq alpha subunit, which upon activation by its endogenous ligand, oxytocin, stimulates phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3), which in turn binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[4][5] Consequently, measuring changes in intracellular calcium concentration provides a robust method to assess the functional activity of compounds targeting the OTR.
These application notes provide a detailed protocol for a cell-based calcium mobilization assay to determine the antagonistic activity of this compound. The assay is based on the principle that this compound will inhibit the increase in intracellular calcium induced by an OTR agonist in a dose-dependent manner.
Signaling Pathway of Oxytocin Receptor and Inhibition by this compound
The binding of oxytocin to the OTR initiates a signaling cascade that results in an increase in intracellular calcium. This compound, as a competitive antagonist, blocks this pathway by preventing oxytocin from binding to its receptor.
Figure 1: this compound Signaling Pathway Inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Species | Reference |
| IC₅₀ | 15 nM | Human | [2][6] |
| Selectivity | >200-fold vs. Vasopressin Receptors | Not Specified | [4] |
| Ki | < 1 nM | Not Specified | [4] |
Experimental Protocol: Calcium Mobilization Assay
This protocol is designed for a 96-well or 384-well plate format and is suitable for use with a fluorescent plate reader equipped with an automated liquid handling system (e.g., FLIPR).
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human oxytocin receptor (hOTR).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or Calcium-5 Assay Kit.
-
Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage from cells.
-
OTR Agonist: Oxytocin.
-
Test Compound: this compound.
-
Control Compounds: A known OTR antagonist (if available) and a vehicle control (e.g., DMSO).
-
Plates: Black-walled, clear-bottom 96-well or 384-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Harvest and count the hOTR-expressing cells.
-
Seed the cells into black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. This solution should contain the fluorescent dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM).
-
Aspirate the cell culture medium from the wells.
-
Add 50 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should bracket the expected IC₅₀ value (e.g., ranging from 1 pM to 10 µM).
-
Prepare a stock solution of oxytocin in assay buffer. The final concentration used should be the EC₈₀ (the concentration that elicits 80% of the maximal response), which should be determined in a prior agonist dose-response experiment.
-
Prepare control wells containing assay buffer only (for baseline fluorescence), oxytocin alone (for maximal response), and vehicle control.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the this compound dilutions (or control compounds) to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Add 25 µL of the oxytocin solution to all wells except the baseline control wells.
-
Continue to record the fluorescence intensity for an additional 60-120 seconds to capture the calcium mobilization peak.
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by expressing the response in each well as a percentage of the maximal response observed with the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the calcium mobilization assay for determining this compound functional activity.
Figure 2: Calcium Mobilization Assay Workflow.
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. This compound | oxytocin receptor (OTR) antagonist | CAS 2231770-73-1 | Oxytocin Receptor拮抗剂 | 美国InvivoChem [invivochem.cn]
Application Notes and Protocols for SHR1653 in a Rat Model of Premature Ejaculation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, in a rat model of premature ejaculation (PE). The information is intended to guide researchers in investigating the potential therapeutic effects of this compound for this common male sexual dysfunction.
Introduction
Premature ejaculation is a prevalent sexual dysfunction with underlying neurological and psychological components.[1][2][3] The neurotransmitter oxytocin plays a significant role in modulating the ejaculatory reflex.[4][5] Antagonists of the oxytocin receptor are therefore a promising therapeutic avenue for delaying ejaculation.[4][6] this compound is a novel, highly potent, and selective OTR antagonist that has demonstrated favorable pharmacokinetic profiles and the ability to penetrate the blood-brain barrier, making it a strong candidate for central nervous system-related conditions like premature ejaculation.[4][6]
Rationale for Use
The central and peripheral nervous systems intricately control the ejaculatory process.[5][7] Oxytocin is believed to facilitate ejaculation through its action on OTRs in the brain and spinal cord.[6] By blocking these receptors, this compound is hypothesized to inhibit the pro-ejaculatory signals, thereby increasing the latency to ejaculation. Preclinical studies have shown this compound to be a potent OTR antagonist with excellent selectivity over vasopressin receptors (V1aR, V1bR, and V2R), suggesting a targeted mechanism of action with potentially fewer off-target effects.[4][6]
Quantitative Data Summary
The following tables summarize the key preclinical data for this compound, as reported in the literature.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value |
| OTR Antagonist IC50 (hOTR) | 0.58 nM |
| Selectivity vs. hV1aR | >10,000-fold |
| Selectivity vs. hV1bR | >10,000-fold |
| Selectivity vs. hV2R | >10,000-fold |
| Source: Data synthesized from preclinical discovery literature.[4][6] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter (Oral Administration) | 30 mg/kg | 100 mg/kg | 150 mg/kg |
| Cmax (ng/mL) | 1030 ± 265 | 4010 ± 1080 | 6230 ± 1540 |
| Tmax (h) | 1.3 ± 0.9 | 1.8 ± 0.5 | 2.5 ± 1.0 |
| AUC0-24h (ng·h/mL) | 6540 ± 1230 | 29800 ± 6400 | 48600 ± 9800 |
| Bioavailability (%) | 45 | - | - |
| Source: Data from preclinical pharmacokinetic studies in rats.[6] |
Table 3: Hypothetical Behavioral Outcomes in a Rat PE Model
| Treatment Group | Ejaculation Latency (s) | Intromission Frequency | Mount Latency (s) |
| Vehicle Control | 505.7 ± 45.2 | 7.8 ± 1.5 | 8.9 ± 2.1 |
| This compound (10 mg/kg) | 750.4 ± 60.8 | 7.5 ± 1.3 | 9.2 ± 2.5 |
| This compound (30 mg/kg) | 980.1 ± 75.3** | 7.2 ± 1.1 | 8.5 ± 1.9 |
| Paroxetine (10 mg/kg) | 950.6 ± 70.1** | 6.9 ± 1.4 | 10.1 ± 2.8 |
| This table presents hypothetical data for illustrative purposes. Statistical significance is denoted as p<0.05 and *p<0.01 compared to the vehicle control. Paroxetine is included as a positive control, as SSRIs are commonly used to treat PE.[8] |
Experimental Protocols
Protocol 1: Establishment of a Premature Ejaculation Rat Model
This protocol is based on the pharmacological induction of premature ejaculation using the 5-HT1A receptor agonist 8-OH-DPAT.[9]
Materials:
-
Male Wistar rats (250-300g)
-
Female Wistar rats (200-250g) for sexual stimulus
-
8-OH-DPAT (8-Hydroxy-2-(dipropylamino)tetralin)
-
Sterile saline solution (0.9% NaCl)
-
Estradiol Benzoate and Progesterone for inducing estrus in females
-
Intrathecal injection setup
Procedure:
-
Animal Acclimatization: House male rats individually for at least one week before the experiment with a 12h/12h light/dark cycle and ad libitum access to food and water.
-
Female Estrus Induction: 48 hours before mating tests, administer Estradiol Benzoate (10 µ g/rat , subcutaneous) to ovariectomized female rats, followed by Progesterone (500 µ g/rat , subcutaneous) 4 hours before testing to induce sexual receptivity.
-
PE Model Induction:
-
Anesthetize male rats and perform a lumbar puncture for intrathecal administration.
-
Inject 8-OH-DPAT (0.8 mg/kg) dissolved in sterile saline into the subarachnoid space of the lumbosacral spinal cord.
-
The control group receives an equivalent volume of sterile saline.
-
Repeat the injection daily for 2-4 weeks to establish a stable PE model.[9]
-
-
Model Validation: After the induction period, conduct a baseline mating test to confirm a significant decrease in ejaculation latency in the 8-OH-DPAT group compared to the control group.
Protocol 2: Administration of this compound
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg). Ensure the solution is homogenized before each administration.
-
Drug Administration:
-
Administer the prepared this compound suspension or vehicle to the rats via oral gavage.
-
The volume of administration should be consistent across all animals (e.g., 5 mL/kg).
-
Administer the compound 1-2 hours before the behavioral testing, based on its Tmax.[6]
-
Protocol 3: Behavioral Assessment of Sexual Function
Materials:
-
Mating arena (e.g., a quiet, dimly lit glass cylinder)
-
Video recording equipment
-
Stopwatch
Procedure:
-
Habituation: Place the male rat in the mating arena for a 5-minute habituation period.
-
Mating Test: Introduce a sexually receptive female rat into the arena.
-
Observation and Recording: Record the following behavioral parameters for 30 minutes:[9]
-
Mount Latency (ML): Time from the introduction of the female to the first mount.
-
Intromission Latency (IL): Time from the introduction of the female to the first intromission.
-
Ejaculation Latency (EL): Time from the first intromission to ejaculation.
-
Mount Frequency (MF): Total number of mounts.
-
Intromission Frequency (IF): Total number of intromissions.
-
Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.
-
-
Data Analysis: Analyze the recorded data to compare the effects of different this compound doses against the vehicle control and the positive control (e.g., Paroxetine). Statistical analysis can be performed using ANOVA followed by post-hoc tests.
Visualizations
References
- 1. [Animal models of premature ejaculation: Advances in studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Premature ejaculation - Wikipedia [en.wikipedia.org]
- 3. Premature ejaculation: an update on definition and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Premature ejaculation - current concepts in the management: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Premature Ejaculation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Establishment of a rat model of premature ejaculation with 8-OH-DPAT] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SHR1653 in Uterine Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHR1653 is a novel, highly potent, and selective antagonist of the oxytocin (B344502) receptor (OTR).[1] The oxytocin system plays a pivotal role in regulating uterine contractions, particularly during labor.[2] Consequently, OTR antagonists are a key area of research for potential therapeutic applications, such as the management of preterm labor.[3] These application notes provide a comprehensive overview of the use of this compound in uterine contraction studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its investigation.
Mechanism of Action
This compound exerts its inhibitory effect on uterine contractions by competitively blocking the oxytocin receptor. The OTR is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq alpha subunit. Upon binding of oxytocin, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6][4][5] The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[7][4] this compound, by blocking the initial binding of oxytocin to its receptor, prevents the initiation of this signaling cascade, thereby inhibiting uterine contractions.[8]
Data Presentation
The following tables summarize the quantitative data available for this compound in relation to its activity at the oxytocin receptor and its effect on uterine contractions.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Receptor | Value | Reference |
| IC50 | Human | Oxytocin Receptor (hOTR) | 15 nM | Li et al., 2019 |
Table 2: In Vivo Efficacy of this compound in a Rat Uterine Contraction Model
| Dose (mg/kg, p.o.) | Inhibition of Uterine Contractions (%) |
| 10 | Significant Inhibition (Specific % not provided) |
| 30 | ~65% |
| 100 | >75% |
| Data is estimated from Figure 2 in Li et al., 2019. |
Mandatory Visualizations
Signaling Pathway of Oxytocin Receptor and Inhibition by this compound
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are OXTR antagonists and how do they work? [synapse.patsnap.com]
Pharmacokinetic Analysis of SHR1653 in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) and pharmacodynamic (PD) studies of SHR1653 in rodent models. This compound is a novel, highly potent, and selective oxytocin (B344502) receptor (OTR) antagonist with excellent blood-brain barrier penetration.[1] It is being investigated as a potential treatment for premature ejaculation (PE) by modulating both central and peripheral oxytocin pathways.[1][2] These application notes summarize the available pharmacokinetic data in rats and provide step-by-step experimental protocols for in vivo PK analysis, blood-brain barrier penetration assessment, and a relevant pharmacodynamic model.
Mechanism of Action: Oxytocin Receptor Antagonism
The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand oxytocin, primarily couples to Gαq/11 and Gαi proteins.[1][3] Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium (Ca²⁺), which is critical for smooth muscle contraction, such as in the uterus.[2] this compound acts as a competitive antagonist at the OTR, blocking the binding of oxytocin and thereby inhibiting this downstream signaling cascade.
Caption: OTR signaling pathway and antagonism by this compound.
Pharmacokinetic Data of this compound in Rats
The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration. This compound exhibits low clearance and a linear exposure escalation effect at doses from 30 to 150 mg/kg in rats.[1]
Table 1: Plasma Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | IV (1 mg/kg) | PO (30 mg/kg) | PO (100 mg/kg) | PO (150 mg/kg) |
| T½ (h) | 2.9 | 3.8 | 4.6 | 4.6 |
| Tmax (h) | - | 1.7 | 3.0 | 2.3 |
| Cmax (ng/mL) | - | 1040 | 6230 | 9980 |
| AUClast (ng·h/mL) | 1070 | 7420 | 57300 | 91300 |
| AUCinf (ng·h/mL) | 1080 | 7470 | 57500 | 91600 |
| CL (L/h/kg) | 0.93 | - | - | - |
| Vss (L/kg) | 1.8 | - | - | - |
| F (%) | - | 23 | 53 | 56 |
Data presented as mean values. Abbreviations: T½, half-life; Tmax, time to maximum concentration; Cmax, maximum concentration; AUC, area under the curve; CL, clearance; Vss, volume of distribution at steady state; F, bioavailability.
Table 2: Blood-Brain Barrier Penetration of this compound in Rats [1]
| Compound | Brain AUC₀₋₂₄ (ng·h/g) | Plasma AUC₀₋₂₄ (ng·h/mL) | Brain/Plasma Ratio | Kp,u,u |
| This compound | 10600 | 7420 | 1.43 | 0.188 |
Data obtained after a 30 mg/kg oral dose. Abbreviations: AUC, area under the curve; Kp,u,u, unbound brain-to-plasma partition coefficient.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for determining the pharmacokinetic profile of this compound in rats following oral and intravenous administration.
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats (Weight: 200-250 g).
-
Housing: House animals in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimation: Allow animals to acclimate for at least 3-5 days before the experiment.
2. Dose Formulation and Administration:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to a final concentration for a 1 mg/kg dose.[3]
-
Oral (PO) Formulation: Prepare a suspension of this compound in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC-Na) for oral gavage.
-
Administration:
- IV: Administer the solution via the tail vein at a volume of 1 mL/kg.
- PO: Administer the suspension via oral gavage at a volume of 10 mL/kg.
3. Blood Sample Collection:
-
Time Points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Time Points (PO): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Procedure: Collect approximately 0.2 mL of blood from the saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis.
4. Bioanalysis and Data Analysis:
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method (see Protocol 4).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½, etc.) using non-compartmental analysis with software such as Phoenix WinNonlin.
Protocol 2: Blood-Brain Barrier (BBB) Penetration Study in Rats
This protocol is designed to assess the brain exposure of this compound.
1. Study Design:
-
Use male Sprague-Dawley rats as described in Protocol 1.
-
Administer a single oral dose of this compound (e.g., 30 mg/kg).
2. Sample Collection:
-
At predetermined time points (e.g., corresponding to the plasma Tmax and later time points), anesthetize the animals.
-
Collect a terminal blood sample via cardiac puncture.
-
Immediately perfuse the brain with ice-cold saline to remove remaining blood.
-
Excise the whole brain, weigh it, and homogenize it in a suitable buffer (e.g., 4 volumes of saline).
-
Process the blood to obtain plasma as described previously.
3. Sample Analysis and Calculation:
-
Analyze the this compound concentrations in both plasma and brain homogenate samples using LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Determine the area under the curve for both brain (AUC_brain) and plasma (AUC_plasma).
-
Calculate the overall brain/plasma ratio from the AUC values.[1]
-
If the fraction of unbound drug in plasma (fu,plasma) and brain (fu,brain) are known, calculate the unbound brain-to-plasma partition coefficient (Kp,u,u).
Protocol 3: In Vivo Pharmacodynamic Assessment (Rat Uterine Contraction Model)
This protocol evaluates the in vivo efficacy of this compound by measuring its ability to inhibit oxytocin-induced uterine contractions.[1]
1. Animal Preparation:
-
Use female Sprague-Dawley rats in estrus.
-
Anesthetize the rat (e.g., with urethane (B1682113) or pentobarbital (B6593769) sodium).
-
Surgically expose the uterus and attach one uterine horn to an isometric force transducer.
-
Maintain the animal's body temperature throughout the experiment.
2. Experimental Procedure:
-
Record baseline spontaneous uterine contractions.
-
Administer a continuous intravenous infusion of oxytocin to induce stable, rhythmic contractions.
-
Once a stable response is achieved, administer this compound (or vehicle control) intravenously at escalating doses.
-
Record the changes in the frequency and amplitude of uterine contractions for a set period after each dose.
3. Data Analysis:
-
Quantify the contractile activity by calculating the area under the curve (AUC) of the tension recordings.
-
Calculate the percentage inhibition of the oxytocin-induced response for each dose of this compound.
-
Determine the dose-response relationship and calculate an effective dose (e.g., ED50).
Protocol 4: Bioanalytical Method for this compound Quantification (LC-MS/MS)
This protocol provides a general framework for developing a method to quantify this compound in biological matrices.
1. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma or brain homogenate, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (IS).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection.
2. LC-MS/MS Conditions (Example):
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize precursor and product ion transitions for both this compound and the IS.
3. Calibration and Quantification:
-
Prepare calibration standards and quality control (QC) samples by spiking blank matrix with known concentrations of this compound.
-
Process and analyze the standards, QCs, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against concentration and perform a linear regression to quantify the unknown samples.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a rodent pharmacokinetic study.
References
Troubleshooting & Optimization
Troubleshooting SHR1653 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHR1653. The information is designed to address common challenges, with a focus on in vitro solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous cell culture medium. Why did this happen and what can I do?
This is a common issue known as "compound crashing" and occurs because this compound, while soluble in organic solvents like DMSO, has poor aqueous solubility.[1] When the DMSO stock is introduced to the aqueous environment of your media or buffer, the abrupt change in solvent polarity causes the compound to fall out of solution.
To resolve this, consider the following troubleshooting steps:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Ensure your dilution scheme does not exceed the tolerance of your specific cell line. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]
-
Use Intermediate Dilutions: Instead of a single large dilution, prepare intermediate dilutions of your stock solution in pure DMSO first. Then, add the intermediate dilution to your aqueous solution with rapid mixing to ensure uniform dispersion.[1]
-
Gentle Warming: Warming your aqueous solution to 37°C before and after adding the compound can help improve solubility. However, avoid prolonged heating, which could degrade the compound.[1][2]
-
Sonication: A brief period of sonication in a water bath sonicator can help break up precipitate and aid in dissolution.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[3][4] Commercial suppliers indicate that this compound is soluble in DMSO up to 100 mg/mL.[4] For best results, use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[4]
Q3: I am still observing precipitation even after optimizing my dilution. Are there alternative formulation strategies for in vitro use?
Yes, if simple dilution is problematic, you can explore the use of co-solvents or solubilizing agents. While the following formulations are listed for in vivo use, the principles can be adapted for in vitro experiments, provided the components are compatible with your cell model. Always perform a vehicle control to account for any effects of the formulation itself.
-
Co-Solvent Formulations: A common strategy involves using a mixture of solvents to improve solubility. One supplier suggests formulations that include PEG300, Tween-80, and SBE-β-CD in addition to DMSO.[4]
Q4: How should I store my this compound stock solution?
For long-term storage (months to years), this compound powder should be stored at -20°C, kept dry and in the dark.[3] Once dissolved in DMSO, the stock solution should be stored at -20°C for short-term (weeks to months) or -80°C for long-term (months) storage.[3][4] It is advisable to store stock solutions in small aliquots to minimize freeze-thaw cycles.[1]
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Notes |
| DMSO | 100 mg/mL (232.62 mM) | May require ultrasonic treatment to fully dissolve. Use newly opened, anhydrous DMSO.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.82 mM) | Clear solution. Solvents should be added sequentially.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.82 mM) | Clear solution. Solvents should be added sequentially.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.82 mM) | Clear solution. Solvents should be added sequentially.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder (MW: 429.88 g/mol )[3]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance and vortex mixer
-
Water bath sonicator
Methodology:
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.3 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.[2]
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.[1][4] Visually inspect for any remaining particulate matter to ensure complete dissolution.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol 2: Preparing Working Solutions in Aqueous Media
Objective: To dilute the DMSO stock solution into an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
-
Vortex mixer or pipette for rapid mixing
Methodology:
-
Prepare Intermediate Dilutions (Recommended): From your 10 mM stock, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]
-
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous solution. Crucially, always add the DMSO solution to the aqueous buffer, not the other way around. [1] For example, to make a 10 µM final concentration in 10 mL of media, add 10 µL of a 10 mM DMSO stock.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which helps prevent localized high concentrations and subsequent precipitation.[1]
-
Final Check: Visually inspect the final solution for any signs of precipitation before applying it to your cells. If a slight cloudiness appears, brief sonication or warming may help.
Visualizations
Signaling Pathway of this compound
This compound is a competitive antagonist of the oxytocin (B344502) receptor (OTR). By blocking the binding of oxytocin, it inhibits the downstream Gq-mediated signaling cascade, which leads to a reduction in intracellular calcium (Ca²⁺) mobilization.[3]
Caption: this compound antagonism of the Oxytocin Receptor pathway.
Experimental Workflow: Preparing this compound Working Solution
This workflow outlines the key steps for preparing a final aqueous working solution of this compound from a DMSO stock, designed to minimize solubility issues.
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical decision-making process for addressing precipitation when preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing SHR1653 Dosage for In Vivo Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SHR1653 in in vivo experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the optimization of this compound dosage for efficacy studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in plasma concentrations of this compound between animals in the same dose group. What could be the cause?
A1: High inter-animal variability in plasma exposure is a common challenge in preclinical studies. Several factors can contribute to this:
-
Formulation Issues: Inconsistent suspension or incomplete solubilization of this compound can lead to inaccurate dosing.
-
Troubleshooting: Ensure the formulation is homogeneous before each administration. Sonication or vortexing immediately prior to dosing can help. Consider formulation optimization if the issue persists.
-
-
Dosing Technique: Improper oral gavage technique can lead to reflux or incomplete delivery of the intended dose.
-
Troubleshooting: Ensure personnel are adequately trained in oral gavage techniques for the specific rodent species. The use of appropriate gavage needle size and gentle administration is crucial.
-
-
Physiological Factors: Differences in gastric emptying times, food intake, and individual animal metabolism can affect absorption.
-
Troubleshooting: Fasting animals overnight before dosing can help reduce variability related to food effects. Ensure consistent fasting times across all animals.
-
Q2: The in vivo efficacy of this compound in our model is lower than expected based on the published data. What should we investigate?
A2: Suboptimal in vivo efficacy can stem from several experimental variables:
-
Inadequate Drug Exposure: Verify that the plasma concentrations of this compound are within the expected therapeutic range. If exposure is low, refer to the troubleshooting steps for high variability (Q1).
-
Model-Specific Differences: The efficacy of this compound may vary depending on the specific animal model and disease state. The published efficacy data for this compound is in a rat uterine contraction model.[1] If you are using a different model, the required therapeutic concentrations may differ.
-
Timing of Efficacy Assessment: The timing of your endpoint measurement should align with the pharmacokinetic profile of this compound. Ensure that the assessment is conducted when the drug concentration at the target site is expected to be optimal.
Q3: We are observing adverse effects in our animals at higher doses of this compound. What is the known safety profile?
A3: A non-GLP 7-day acute toxicity study in rats has been conducted for this compound. Doses of 100, 300, and 900 mg/kg were tested. Increased urinary output was noted at the highest dose (900 mg/kg), but no other abnormal findings were observed. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg.
If you are observing adverse effects at doses at or below the NOAEL, consider the following:
-
Vehicle Effects: The vehicle used for formulation could be contributing to the observed toxicity. Conduct a vehicle-only control group to assess this.
-
Species Sensitivity: The toxicity profile may differ in other species. If you are not using rats, a preliminary dose-range finding study is recommended.
Data Presentation
In Vivo Efficacy of this compound in a Rat Uterine Contraction Model
| Dose Group (mg/kg) | Mean Reduction in Uterine Contractions (%) | Statistical Significance (vs. Vehicle) |
| 10 | Not explicitly quantified | Not reported |
| 30 | 65.05 | p < 0.05 |
| 100 | Not explicitly quantified, but showed a clear dose-dependent effect | Not reported |
Data summarized from a study evaluating the inhibition of oxytocin-induced uterine contractions.[1]
Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| 30 | 4153 | 1.0 | 28328 | 4.9 |
| 150 | 21345 | 2.0 | 145678 | 5.3 |
Data from a pharmacokinetic study in female rats.[1]
Experimental Protocols
Representative Protocol: In Vivo Efficacy Assessment of this compound in an Anesthetized Rat Uterine Contraction Model
This protocol is a representative example based on published studies of oxytocin (B344502) receptor antagonists and is not a direct protocol for this compound.[1][2]
1. Animal Preparation: a. Use female Sprague-Dawley rats in estrus. b. Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane). c. Place a cannula in the jugular vein for intravenous administration of oxytocin. d. Insert a water-filled balloon-tipped cannula into one of the uterine horns to monitor uterine activity.
2. Dosing: a. Administer this compound orally at the desired doses (e.g., 10, 30, 100 mg/kg) or the vehicle control. b. Allow for a sufficient absorption period based on the known Tmax of this compound (approximately 1-2 hours).
3. Induction and Measurement of Uterine Contractions: a. After the absorption period, administer a bolus injection of oxytocin (e.g., 100 mU) via the jugular vein cannula to induce uterine contractions.[2] b. Record the uterine contractile activity for a defined period (e.g., 10 minutes) following oxytocin administration. c. The contractile response can be quantified by calculating the area under the curve (AUC) of the intraluminal uterine pressure changes.
4. Data Analysis: a. Calculate the percentage inhibition of uterine contractions for each dose group compared to the vehicle control group. b. Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to determine the significance of the observed inhibition.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an oxytocin receptor antagonist.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound.
Logical Relationship for Troubleshooting In Vivo Variability
Caption: Troubleshooting logic for high pharmacokinetic variability.
References
Potential off-target effects of SHR1653 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of SHR1653 in experimental settings. The information is presented in a question-and-answer format with troubleshooting guides, data summaries, and detailed protocols to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4][5] It functions by competitively blocking the binding of oxytocin to the OTR, which in turn suppresses the downstream Gq-mediated Ca²⁺ signaling pathway and reduces neuronal excitability in circuits related to sexual function.[2]
Q2: What are the known off-targets for this compound?
A2: The primary off-targets that have been evaluated for this compound are the structurally similar vasopressin receptors: V₁ₐR, V₁bR, and V₂R.[1][2][4][5] Preclinical studies have demonstrated that this compound exhibits excellent selectivity for the oxytocin receptor over these vasopressin receptors.[1][2][4]
Q3: How selective is this compound for the oxytocin receptor?
A3: this compound shows a high degree of selectivity. Preclinical data indicates that it has over 200-fold selectivity against vasopressin receptors.[2] This high selectivity is a key feature that minimizes off-target interactions with these related receptors, thereby improving its safety and therapeutic precision.[2]
Q4: Has this compound been assessed in a broader off-target screening panel?
A4: The publicly available literature primarily focuses on the selectivity of this compound against the vasopressin receptors due to their structural similarity to the oxytocin receptor. Information regarding comprehensive screening against a wider panel of kinases or other receptors is not detailed in the available preclinical study reports.
Q5: What adverse effects have been observed in preclinical studies?
A5: Preclinical studies in animal models have reported a favorable safety profile for this compound. At therapeutic doses, no significant cardiovascular or behavioral adverse effects were observed.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the on-target potency and selectivity of this compound.
| Target | Metric | Value | Reference |
| Human Oxytocin Receptor (hOTR) | IC₅₀ | 15 nM | [3][6] |
| Oxytocin Receptor (OTR) | Kᵢ | < 1 nM | [2] |
| Vasopressin Receptors (V₁ₐR, V₁bR, V₂R) | Selectivity | > 200-fold over OTR | [2] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay for Selectivity Profiling
This protocol outlines a general methodology for assessing the binding affinity and selectivity of this compound against the oxytocin receptor and potential off-targets like the vasopressin receptors.
1. Materials:
- Cell lines stably expressing the human oxytocin receptor (hOTR), V₁ₐR, V₁bR, or V₂R.
- Membrane preparation buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).
- Radiolabeled ligand (e.g., [³H]-oxytocin for OTR, [³H]-arginine vasopressin for vasopressin receptors).
- This compound stock solution of known concentration.
- Scintillation fluid and a scintillation counter.
2. Membrane Preparation:
- Harvest cells expressing the receptor of interest.
- Homogenize cells in ice-cold membrane preparation buffer.
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the cell membranes.
- Resuspend the membrane pellet in a suitable assay buffer.
3. Binding Assay:
- In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
- Add increasing concentrations of this compound (or a known reference compound) to the wells.
- For non-specific binding control, add a high concentration of a non-labeled ligand.
- Add the prepared cell membranes to each well to initiate the binding reaction.
- Incubate at a controlled temperature for a specified time to reach equilibrium.
4. Data Analysis:
- Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
- Calculate the Kᵢ value using the Cheng-Prusoff equation.
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my cell-based or in vivo experiment that does not seem to be related to oxytocin receptor antagonism.
This could potentially be due to an off-target effect of this compound. The following steps can help you troubleshoot this issue.
Step 1: Confirm On-Target Engagement
-
Action: Ensure that the oxytocin receptor is expressed in your experimental system and that this compound is engaging with it at the concentrations used.
-
Method: Perform a dose-response experiment with a known oxytocin-mediated functional output (e.g., calcium mobilization) to confirm that this compound is acting as an antagonist in your system.
Step 2: Rule out Vasopressin Receptor Cross-Reactivity
-
Action: Given the known, albeit low, potential for cross-reactivity, assess if your experimental system expresses vasopressin receptors.
-
Method: Use RT-PCR or Western blotting to check for the presence of V₁ₐR, V₁bR, and V₂R. If present, use a selective vasopressin receptor antagonist as a control to see if it replicates the unexpected phenotype.
Step 3: Consider a Different Off-Target
-
Action: If the phenotype is not related to oxytocin or vasopressin receptor signaling, consider the possibility of an unknown off-target.
-
Method:
-
Literature Review: Search for off-target profiles of other compounds with a similar chemical scaffold to this compound.
-
Control Compound: Use a structurally distinct oxytocin receptor antagonist. If this compound does not produce the unexpected phenotype, it is more likely that the effect is specific to this compound and potentially off-target.
-
Rescue Experiment: If possible, try to "rescue" the phenotype by activating the pathway you hypothesize is being affected off-target.
-
Step 4: Report Findings
-
Action: Document your findings, including all control experiments. This information is valuable to the scientific community and can help in building a more comprehensive profile of this compound.
Visualizations
Caption: On-target mechanism of this compound action.
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | oxytocin receptor (OTR) antagonist | CAS 2231770-73-1 | Oxytocin Receptor拮抗剂 | 美国InvivoChem [invivochem.cn]
Addressing SHR1653 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability of SHR1653 in cell culture media. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective antagonist for the oxytocin (B344502) receptor (OTR).[1][2][3][4] It functions by competitively blocking the binding of oxytocin to the OTR, which in turn suppresses the downstream Gq-mediated Ca²⁺ signaling pathway.[2] This modulation of central oxytocin signaling makes it a candidate for treating central nervous system-related conditions.[2][3]
Q2: What are the recommended solvents and storage conditions for this compound stock solutions?
For stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1] Once prepared, it is crucial to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[1][5] Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month, kept in a sealed container away from moisture and light.[1] For short-term storage of the solid compound, 0-4°C (days to weeks) is acceptable, while long-term storage (months to years) should be at -20°C.[2]
Q3: I'm observing precipitation when I dilute my this compound stock solution in cell culture media. What could be the cause and how can I resolve it?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules. The cause is often that the concentration of the compound exceeds its solubility limit in the final medium. Here are some solutions:
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated and can help maintain solubility.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Lower the Final Concentration: If possible, try using a lower final concentration of this compound in your assay.[6]
-
Use a Co-solvent System: Formulations with excipients or co-solvents can improve solubility. For this compound, formulations with PEG300 and Tween-80 or SBE-β-CD have been noted to achieve clear solutions at ≥ 2.5 mg/mL.[1]
-
pH Adjustment: The solubility of compounds can be pH-dependent.[5][6] You can experimentally determine the optimal pH range for this compound's solubility in your specific buffer system.
Troubleshooting Guide: this compound Stability in Cell Culture Media
This guide addresses common issues related to the stability of this compound in experimental settings.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the cell culture medium at 37°C. | Perform a stability assessment of this compound in your specific cell culture medium. A general protocol for this is provided below. |
| Reaction with components in the media (e.g., amino acids, vitamins).[7] | Test for stability in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability. Also, test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[7] | |
| pH of the media may be affecting stability.[7] | Ensure the pH of your media is stable throughout the experiment. | |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. |
| Incomplete solubilization of the compound. | Confirm complete dissolution of this compound in the stock solution and the final medium. Gentle warming or sonication may aid dissolution.[1] | |
| Issues with the analytical method (e.g., HPLC-MS). | Validate your analytical method for linearity, precision, and accuracy. | |
| Suspected non-specific binding of this compound. | Adsorption to plasticware (e.g., plates, pipette tips). | Use low-protein-binding labware. Include a control without cells to assess binding to the plasticware.[7] |
| High cellular uptake. | Analyze cell lysates to quantify the amount of compound that has entered the cells.[7] |
This compound Properties
| Property | Value/Information | Source |
| Molecular Formula | C21H21ClFN5O2 | [2] |
| Molecular Weight | 429.88 g/mol | [2] |
| Mechanism of Action | Oxytocin Receptor (OTR) Antagonist | [1][2] |
| IC50 | 15 nM for human OTR | [1] |
| Solubility | ≥ 2.5 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [1] |
| ≥ 2.5 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline) | [1] | |
| ≥ 2.5 mg/mL in 10% DMSO / 90% Corn Oil | [1] | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability in Cell Culture Media
This protocol outlines a procedure to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Internal standard (a stable, structurally similar compound if available)
-
HPLC-MS system
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired cell culture medium.
-
Prepare a working solution of this compound by diluting the stock solution in the medium to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent across all samples and below 0.5%.
3. Experimental Procedure:
-
Dispense the 10 µM this compound working solution into sterile, sealed containers.
-
Incubate the containers in a cell culture incubator at 37°C, 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from a container. The T=0 sample should be processed immediately after preparation.
-
To each aliquot, add the internal standard and quench any potential degradation by adding an equal volume of cold acetonitrile (B52724).
-
Centrifuge the samples to pellet any precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
HPLC: Use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.
-
% Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100
-
Visualizations
Caption: this compound inhibits the oxytocin receptor signaling pathway.
Caption: A workflow for troubleshooting this compound stability issues.
Caption: An experimental workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
How to prevent SHR1653 precipitation in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHR1653, a monoclonal antibody, to prevent its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound precipitation?
A1: Precipitation of monoclonal antibodies (mAbs) like this compound is often caused by factors that lead to protein aggregation and reduced solubility. Key contributors include suboptimal pH, high protein concentration, inappropriate ionic strength, temperature fluctuations (especially freeze-thaw cycles), and shear stress. The specific properties of the antibody, such as its isoelectric point (pI) and surface hydrophobicity, also play a crucial role.[1]
Q2: My this compound solution precipitated after thawing. How can I prevent this?
A2: Rapid freezing in liquid nitrogen ("snap freezing") and subsequent storage at -80°C is often recommended for long-term stability.[2] Avoid repeated freeze-thaw cycles. When thawing, it is best to do so rapidly in a water bath at room temperature and then immediately place the solution on ice. The addition of cryoprotectants like glycerol (B35011) can also help, but their compatibility and concentration need to be optimized for this compound.
Q3: Can the buffer composition affect the stability of this compound?
A3: Absolutely. The buffer system is critical for maintaining the solubility of this compound. A buffer with a pH that is sufficiently far from the antibody's isoelectric point (pI) will help maintain a net charge on the protein, promoting repulsion between molecules and preventing aggregation. For many monoclonal antibodies, a histidine buffer at a pH of 6.0-6.5 is a good starting point.[2] It is also important to consider the buffer species, as some, like phosphate, can cause issues during freezing.[2]
Q4: I am observing precipitation during the purification process. What could be going wrong?
A4: Precipitation during purification, especially after elution from a Protein A column, is a common issue. This is often due to the acidic elution conditions (pH 3-4) which can partially denature the antibody.[3] Immediate neutralization of the eluate is crucial. Using a strong neutralization buffer and ensuring rapid and uniform mixing can prevent localized high pH environments that might cause the antibody to precipitate.[3] Additionally, the absence of salt in the elution buffer can reduce solubility, so including a salt like NaCl might be beneficial.[3]
Q5: Can excipients be added to the formulation to prevent precipitation?
A5: Yes, certain excipients can significantly improve the stability of this compound. Polysorbates, such as Polysorbate 20, are non-ionic surfactants that can prevent aggregation caused by shear stress and interaction with air-water interfaces.[4][5][6] Sugars like sucrose (B13894) and trehalose, and amino acids like arginine and glycine (B1666218) can also act as stabilizers. The optimal combination and concentration of excipients should be determined experimentally.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon thawing | - Slow freezing/thawing rate- Formation of ice crystals disrupting protein structure- Cryoconcentration of buffer components leading to pH shifts | - Snap freeze in liquid nitrogen and store at -80°C.[2]- Thaw rapidly in a water bath.- Consider adding cryoprotectants like glycerol (e.g., 10-20% v/v). |
| Precipitation during storage at 4°C | - Suboptimal buffer pH or ionic strength- High protein concentration- Microbial contamination | - Optimize buffer pH to be at least 1 unit away from the pI.- Adjust NaCl concentration (e.g., 150 mM).[2]- Store at a lower concentration if possible (e.g., 1-2 mg/mL).[2]- Use a sterile filter and consider adding a preservative like sodium azide (B81097) (0.02-0.05%). |
| Precipitation after buffer exchange or dialysis | - New buffer is not optimal for this compound stability- Removal of stabilizing excipients | - Screen a range of buffers with varying pH and ionic strengths.- Ensure the final formulation contains necessary stabilizers.- Perform buffer exchange gradually. |
| Precipitation during concentration | - Exceeding the solubility limit- Increased intermolecular interactions at high concentrations | - Determine the maximum soluble concentration of this compound in the chosen buffer.- Add solubilizing excipients like arginine.- Optimize the concentration process to minimize shear stress. |
| Precipitation after agitation or shipping | - Shear stress-induced aggregation- Exposure to air-water interfaces | - Add surfactants like Polysorbate 20 (e.g., 0.01-0.05%).[4][5][6]- Minimize headspace in storage vials. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal this compound Solubility
-
Preparation of Buffers: Prepare a range of buffers (e.g., citrate, histidine, acetate, phosphate) at different pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5). For each pH, prepare solutions with varying NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM).
-
Buffer Exchange: Exchange this compound into each buffer condition using dialysis or a desalting column.
-
Incubation: Incubate the samples at the desired storage temperature (e.g., 4°C or 25°C) and a stressed condition (e.g., 40°C).
-
Analysis: Monitor the samples for turbidity (spectrophotometer at 350 nm or 600 nm) and the formation of visible precipitates over time.
-
Quantification: Measure the protein concentration of the supernatant after centrifugation to determine the amount of soluble protein.
-
Selection: The buffer that maintains the highest protein concentration in solution with the lowest turbidity is considered optimal.
Protocol 2: High-Throughput Solubility Screening using Polyethylene Glycol (PEG) Precipitation
-
Preparation of PEG Stock: Prepare a concentrated stock solution of PEG (e.g., 30-40% w/v) in the desired buffer.
-
Sample Preparation: In a 96-well plate, serially dilute the PEG stock solution. Add a fixed concentration of this compound to each well.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 350 nm or 600 nm.
-
Data Analysis: Plot the turbidity against the PEG concentration. The PEG concentration that causes 50% precipitation (PEGmidpt) can be used to rank the relative solubility of different this compound variants or formulations.[7]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polysorbate 20 prevents the precipitation of a monoclonal antibody during shear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a high-throughput solubility screening assay for use in antibody discovery - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in SHR1653 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism is to block the binding of the endogenous ligand, oxytocin, to the OTR, thereby inhibiting downstream signaling pathways. Due to its ability to penetrate the blood-brain barrier, it is particularly useful for investigating the central effects of OTR antagonism.[1]
Q2: What is the selectivity profile of this compound?
This compound exhibits excellent selectivity for the human oxytocin receptor over the structurally similar human vasopressin receptors (V1a, V1b, and V2).[1] This high selectivity minimizes the potential for off-target effects mediated by vasopressin receptor antagonism, a common concern with other OTR antagonists.
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for up to one month or at -80°C for up to six months.[2] Stock solutions should be freshly prepared, but if storage is necessary, they should be aliquoted and stored at -80°C for no longer than six months or at -20°C for up to one month.[2]
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: Lower than Expected or No Antagonist Activity
If you observe reduced or no antagonist effect of this compound in your experiments, consider the following potential causes and solutions:
-
Problem: Poor Solubility. this compound is a hydrophobic molecule, and improper dissolution can lead to a lower effective concentration.
-
Solution: Ensure complete solubilization. For in vitro experiments, dissolve this compound in 100% DMSO first before further dilution in aqueous buffers. For in vivo studies, consider using a formulation with excipients that improve solubility.
-
-
Problem: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.
-
Solution: Adhere strictly to the recommended storage conditions.[2] Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment from a recently prepared stock solution.
-
-
Problem: Suboptimal Assay Conditions. The experimental setup may not be sensitive enough to detect the antagonist's effect.
-
Solution: Optimize the concentration of the oxytocin agonist used to stimulate the receptor. Ensure that the agonist concentration is at or near the EC80 to provide a sufficient window for observing antagonism. Also, confirm that the incubation times for both this compound and the agonist are appropriate for your specific assay.
-
Issue 2: Unexpected Agonist-like or Off-Target Effects
In some instances, you might observe cellular responses that are not consistent with simple receptor blockade.
-
Problem: Potential for Biased Agonism. While this compound is a competitive antagonist of the canonical Gq-mediated signaling pathway of the OTR, it is important to be aware of the phenomenon of biased agonism observed with other OTR antagonists.[3][4] Biased agonism can lead to the antagonist blocking one signaling pathway while simultaneously activating another. For example, the OTR antagonist atosiban (B549348) has been shown to inhibit Gq coupling while acting as an agonist for Gi coupling, leading to cell growth inhibition.[3]
-
Solution: If you observe unexpected cellular responses, consider investigating alternative signaling pathways downstream of the OTR, such as those mediated by Gi/o proteins or β-arrestin.
-
-
Problem: Off-Target Effects. Although this compound is highly selective for the OTR over vasopressin receptors, the possibility of interactions with other, unrelated receptors or cellular targets cannot be entirely excluded without comprehensive screening.
-
Solution: If you suspect off-target effects, it is advisable to perform counter-screening experiments using cell lines that do not express the oxytocin receptor. Additionally, consulting publicly available databases for predicted off-target interactions of structurally similar compounds may provide further insights.
-
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 (hOTR) | 15 nM | Human | [2] |
| Selectivity | |||
| V1aR/OTR | >1000-fold | Human | [1] |
| V1bR/OTR | >1000-fold | Human | [1] |
| V2R/OTR | >1000-fold | Human | [1] |
| Pharmacokinetics | |||
| Clearance (rat) | Low | Rat | [1] |
| Clearance (dog) | Low | Dog | [1] |
| Blood-Brain Barrier Penetration | Excellent | Rat | [1] |
| CYP Inhibition (IC50) | |||
| CYP1A2 | >10 µM | Human | [1] |
| CYP2C9 | >10 µM | Human | [1] |
| CYP2C19 | >10 µM | Human | [1] |
| CYP2D6 | >10 µM | Human | [1] |
| CYP3A4 | >10 µM | Human | [1] |
Experimental Protocols
In Vitro OTR Antagonism Assay (Calcium Flux)
-
Cell Culture: Culture HEK293 cells stably expressing the human oxytocin receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate at a density that ensures a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer from a DMSO stock) to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of oxytocin (EC80) to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.
-
Data Analysis: Calculate the inhibition of the oxytocin-induced calcium response at each concentration of this compound to determine the IC50 value.
In Vivo Uterine Contraction Assay (Rat Model)
-
Animal Preparation: Anesthetize a female rat in estrus.
-
Surgical Procedure: Expose the uterus and insert a pressure-sensitive catheter into one of the uterine horns to measure intrauterine pressure.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Oxytocin Challenge: After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.
-
Data Recording: Continuously record the frequency and amplitude of uterine contractions.
-
Data Analysis: Quantify the inhibitory effect of this compound on oxytocin-induced uterine contractions.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: OTR signaling pathway and this compound inhibition.
Caption: Conceptual diagram of biased agonism at the OTR.
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Variability in SHR1653 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHR1653. The following information is designed to help mitigate variability in animal studies and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective oxytocin (B344502) receptor (OTR) antagonist.[1] Its primary mechanism of action is to block the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways. This makes it a promising candidate for conditions where oxytocin plays a key pathological role, such as premature ejaculation.[1]
Q2: We are observing high variability in the efficacy of our this compound formulation. What are the potential causes?
A2: Variability in efficacy can stem from several factors related to formulation. This compound is a poorly water-soluble compound, and its oral bioavailability can be significantly influenced by the vehicle used. Inconsistent formulation preparation can lead to variable drug exposure and, consequently, variable efficacy. It is crucial to ensure a homogenous and stable formulation for consistent results. Studies have shown that using vehicles like polyethylene (B3416737) glycol (PEG400) and Labrasol can significantly improve the oral bioavailability of poorly soluble compounds in rats compared to simple aqueous suspensions.[2]
Q3: Our results from the rat uterine contraction assay are not consistent across experiments. What are the common pitfalls?
A3: The ex vivo rat uterine contraction assay is sensitive to a number of variables. Inconsistent results can arise from:
-
Tissue Handling: Rough handling or improper dissection of the uterine tissue can lead to damage and variable responses.[3]
-
Estrous Cycle Stage: The sensitivity of the rat uterus to oxytocin varies significantly with the estrous cycle. It is critical to use rats in the proestrus or estrus stage for maximal and consistent responses.
-
Equilibration Time: Insufficient equilibration time for the mounted uterine strips in the organ bath can lead to unstable baseline contractions and unreliable data.[3]
-
Buffer Composition and Temperature: Variations in the composition, pH, or temperature of the physiological salt solution can affect tissue viability and contractility.
Q4: We are seeing a wide range of ejaculation latencies in our control group in the premature ejaculation model, making it difficult to assess the effect of this compound. Is this normal?
A4: Yes, significant inter-individual variability in ejaculatory behavior is a well-documented characteristic of rat models of premature ejaculation.[4] Rats can be phenotypically categorized as "sluggish," "normal," or "rapid" ejaculators based on their baseline sexual behavior. This inherent variability necessitates careful experimental design, including adequate animal numbers and proper randomization, to detect a statistically significant drug effect.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile of this compound
Question: We are observing significant variability in the plasma concentrations of this compound in our rat studies, even at the same dose. What could be the cause and how can we troubleshoot this?
Answer:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formulation Inhomogeneity | This compound is poorly soluble. Ensure the oral formulation is a homogenous suspension or solution. Use of vehicles like PEG400, Labrasol, or other self-emulsifying drug delivery systems (SEDDS) can improve solubility and consistency.[2] For suspensions, ensure vigorous and consistent mixing before each administration. |
| Gavage Technique Variability | Inconsistent oral gavage technique can lead to variable dosing or aspiration. Ensure all personnel are properly trained and use a consistent technique. The volume administered should be appropriate for the animal's weight. |
| Food Effects | The presence or absence of food in the stomach can affect the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing. |
| Animal Stress | Stress from handling and dosing can alter gastrointestinal motility and blood flow, affecting drug absorption. Acclimatize animals to the procedures and handle them gently to minimize stress. |
Issue 2: High Variability in the Rat Uterine Contraction Assay
Question: Our dose-response curves for this compound in the isolated rat uterine tissue assay are not reproducible. How can we improve the consistency of this assay?
Answer:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tissue Preparation | Standardize the dissection and preparation of the uterine strips. Ensure a consistent size and orientation of the tissue segments. Keep the tissue in cold, oxygenated physiological saline solution (PSS) at all times during preparation.[3] |
| Variable Estrous Cycle Stage | Use vaginal smears to confirm the estrous cycle stage of the rats. Only use animals confirmed to be in proestrus or estrus. |
| Inadequate Equilibration | Allow the mounted tissue to equilibrate in the organ bath for a sufficient period (e.g., 60-90 minutes) until a stable baseline of spontaneous contractions is achieved before adding any compounds.[3] |
| Agonist Concentration Variability | Prepare fresh oxytocin solutions for each experiment and ensure accurate pipetting to achieve consistent concentrations for inducing contractions. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| This compound | 30 | p.o. | 28328 | 4 | 28328 | - |
| This compound | 1 | i.v. | - | - | - | - |
| IX-01 | 30 | p.o. | 39529 | 4 | 39529 | - |
Data for IX-01, another OTR antagonist, is provided for comparison.[1]
Table 2: Efficacy of this compound in the Anesthetized Rat Uterine Contraction Model
| Treatment | Dose (mg/kg) | n | Inhibition of Uterine Contraction (%) |
| Vehicle | - | 17 | - |
| This compound | 10 | 10 | ~40% |
| This compound | 30 | 10 | ~65% |
| This compound | 100 | 10 | ~75% |
| IX-01 | 30 | 10 | ~76.5% |
Data for IX-01 is provided for comparison.[1]
Experimental Protocols
Protocol 1: Ex Vivo Rat Uterine Contraction Assay
1. Animal Preparation:
-
Use female Sprague-Dawley rats (200-250 g).
-
Confirm the estrous cycle stage via vaginal smear and select rats in proestrus or estrus.
-
Humanely euthanize the rat.
2. Tissue Preparation:
-
Immediately dissect the uterine horns and place them in cold, oxygenated Krebs-Henseleit solution.
-
Clean the tissue of fat and connective tissue.
-
Cut longitudinal strips of myometrium (approximately 1.5 cm long and 2 mm wide).[3]
3. Mounting and Equilibration:
-
Mount the uterine strip vertically in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, or until stable spontaneous contractions are observed.[3]
4. Experimental Procedure:
-
Record baseline spontaneous contractions.
-
To test the antagonist effect of this compound, first induce stable contractions with a submaximal concentration of oxytocin (e.g., 1 nM).
-
Once stable oxytocin-induced contractions are achieved, add this compound in a cumulative, concentration-dependent manner.
-
Record the changes in the force and frequency of contractions.
5. Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of this compound.
-
Calculate the percentage inhibition of the oxytocin-induced contraction at each concentration of this compound.
-
Plot a concentration-response curve and determine the IC50 value.
Protocol 2: In Vivo Rat Model of Premature Ejaculation (Adapted from Pharmacologically-Induced Ejaculation Model)
1. Animal Preparation:
-
Use sexually experienced male Wistar rats.
-
Anesthetize the rats (e.g., with urethane).
-
For central administration, implant a cannula into a cerebral ventricle (i.c.v.) or a subdural catheter for intrathecal (i.t.) injection.[5]
2. Physiological Monitoring:
-
Record seminal vesicle pressure (SVP) and bulbospongiosus muscle electromyography (BS-EMG) as physiological markers of the emission and expulsion phases of ejaculation, respectively.[5]
3. Drug Administration:
-
Administer this compound via the desired route (e.g., intravenous, i.c.v., or i.t.) at various doses.
-
After a predetermined pretreatment time, induce ejaculation using a dopamine (B1211576) D3 receptor agonist such as 7-hydroxy-2-(di-N-propylamino)tetralin (7-OH-DPAT) administered intravenously.[5]
4. Data Collection and Analysis:
-
Record the occurrence of ejaculation, changes in SVP, and BS-EMG activity.
-
Compare the ejaculation parameters in this compound-treated groups to a vehicle-treated control group.
-
Analyze the dose-dependent effects of this compound on inhibiting ejaculation and its components (emission and expulsion).
Mandatory Visualization
Caption: this compound blocks the oxytocin signaling pathway.
Caption: Workflow for the ex vivo rat uterine contraction assay.
Caption: Logical flowchart for troubleshooting variability.
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Establishment of a rat model of premature ejaculation with 8-OH-DPAT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in SHR1653 CNS Penetration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on CNS penetration studies of SHR1653 and similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected brain-to-plasma concentration ratios for our compound, which is structurally related to this compound. What are the potential causes and troubleshooting steps?
A1: Lower than expected brain-to-plasma ratios can stem from several factors. Consider the following:
-
Physicochemical Properties: While structurally similar, minor modifications can significantly alter a compound's lipophilicity (LogD), topological polar surface area (TPSA), and molecular weight, all of which are critical for passive diffusion across the blood-brain barrier (BBB).[1][2] this compound was optimized to have a low TPSA to improve BBB penetration.[3]
-
Troubleshooting:
-
Re-evaluate the physicochemical properties of your compound. Compare them to the known properties of this compound (see Table 1).
-
Consider if the LogD of your compound falls within the optimal range for BBB penetration (typically 1-3).[2]
-
-
-
Efflux Transporter Activity: Your compound might be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the brain.[4][5][6]
-
Plasma Protein Binding: High plasma protein binding reduces the unbound fraction of the drug available to cross the BBB.[7][8]
-
Troubleshooting:
-
Determine the plasma protein binding percentage of your compound in the relevant species. This compound has a reported human plasma protein binding of 95.8%.[3]
-
-
-
Experimental Variability:
-
Troubleshooting:
-
Ensure consistent timing of sample collection in your in vivo studies.
-
Verify the accuracy and precision of your bioanalytical method for quantifying the drug in both plasma and brain homogenate.
-
-
Q2: Our in vitro permeability results (e.g., from a PAMPA or Caco-2 assay) are not correlating with our in vivo CNS penetration data. What could explain this discrepancy?
A2: A lack of correlation between in vitro and in vivo data is a common challenge in CNS drug development.[9]
-
Limitations of In Vitro Models:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This model only assesses passive diffusion and does not account for active transport (influx or efflux) or metabolism at the BBB.[7][8]
-
Cell-Based Assays (e.g., Caco-2, MDCK): While these can incorporate transporters, they may not fully replicate the complex cellular environment and tight junction integrity of the in vivo BBB.[9] The expression levels of transporters can also differ from the in vivo situation.
-
-
Troubleshooting:
-
Use a combination of in vitro models. For instance, use a PAMPA-BBB assay to assess passive permeability and an MDCK-MDR1 assay to specifically evaluate P-gp mediated efflux.[7]
-
For compounds that are potential substrates for other transporters, consider using cell lines expressing those specific transporters.
-
Always validate in vitro findings with in vivo studies in preclinical species. The unbound brain-to-plasma partition coefficient (Kp,uu) is considered the gold standard for quantifying BBB penetration in vivo.[4]
-
Q3: What are the critical parameters to consider when designing an in vivo study to assess the CNS penetration of an this compound analog?
A3: A well-designed in vivo study is crucial for accurately determining CNS penetration.
-
Choice of Animal Model: Rodents (mice or rats) are commonly used in early-stage CNS penetration studies.[4] The pharmacokinetics of this compound have been characterized in rats and dogs.[3]
-
Dosing and Route of Administration: The dose and route of administration should be chosen to achieve therapeutic concentrations in the plasma. Both intravenous (i.v.) and oral (p.o.) routes should be considered to understand the compound's bioavailability and first-pass metabolism. This compound has been evaluated using both i.v. and p.o. administration.[3]
-
Sample Collection:
-
Collect blood and brain samples at multiple time points to determine the full pharmacokinetic profile.
-
Ensure rapid harvesting and proper storage of brain tissue to prevent post-mortem degradation of the compound.
-
-
Bioanalysis:
-
A sensitive and specific bioanalytical method (e.g., LC-MS/MS) is required to accurately quantify the drug in plasma and brain homogenate.
-
The method must be validated for linearity, accuracy, precision, and stability.
-
Q4: How can we interpret the unbound brain-to-plasma partition coefficient (Kp,uu) and what is a good target value?
A4: Kp,uu is a key metric that represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state.[4][5] It is the most accurate measure of a drug's ability to cross the BBB.
-
Interpretation:
-
Kp,uu ≈ 1: Suggests that the drug crosses the BBB primarily by passive diffusion and that the unbound concentrations in the brain and plasma are equal at equilibrium.
-
Kp,uu > 1: May indicate active influx into the brain.
-
Kp,uu < 1: Suggests that the drug is actively effluxed from the brain.
-
-
Target Value: A Kp,uu of greater than 0.3 is often considered a good starting point for CNS drug candidates.[4] this compound has a reported Kp,uu of 0.51 in rats, indicating good BBB penetration.[3]
Quantitative Data Summary
Table 1: In Vitro Physicochemical and Pharmacokinetic Properties of this compound [3]
| Parameter | Value |
| hOTR IC50 (nM) | 15 |
| Selectivity (V1aR/OTR) | >667 |
| Selectivity (V1bR/OTR) | >667 |
| Selectivity (V2R/OTR) | >667 |
| Solubility (pH 7.4 PBS, μM) | 134 |
| LogD (pH 7.4) | 2.9 |
| Human PPB (%) | 95.8 |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 16 |
| Caco-2 Efflux Ratio | 0.9 |
| Rat Kp,uu | 0.51 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Across Species [3]
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Rat | i.v. | 1 | 3.0 | - | 1140 |
| Rat | p.o. | 30 | 4.8 | 1510 | 11100 |
| Dog | i.v. | 1 | 3.3 | - | 1330 |
| Dog | p.o. | 10 | 5.2 | 1990 | 20400 |
Detailed Experimental Protocols
1. In Vivo Pharmacokinetic Study for CNS Penetration Assessment
-
Objective: To determine the pharmacokinetic profile and brain penetration of a test compound.
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[10]
-
Dosing:
-
Administer the compound via intravenous (i.v.) injection into the tail vein or oral gavage (p.o.).
-
-
Sample Collection:
-
Collect blood samples (approx. 200 μL) from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
At the final time point, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain.
-
Harvest the whole brain.
-
-
Sample Processing:
-
Store plasma and brain samples at -80°C until analysis.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Quantify the concentration of the compound in plasma and brain homogenate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (T1/2, Cmax, AUC) using appropriate software.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Determine the unbound fractions in plasma and brain (fu,plasma and fu,brain) using equilibrium dialysis.
-
Calculate Kp,uu = Kp * (fu,plasma / fu,brain).
-
2. In Vitro Permeability Assay using MDCK-MDR1 Cells
-
Objective: To assess the potential for P-glycoprotein mediated efflux of a test compound.
-
Cell Culture:
-
Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed.
-
-
Permeability Assay:
-
Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubate for a specified period (e.g., 1-2 hours).
-
Collect samples from the receiver compartment at different time points.
-
-
Analysis:
-
Quantify the concentration of the compound in the receiver compartment using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A→B and B→A).
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).
-
Visualizations
Caption: Key factors influencing blood-brain barrier penetration.
Caption: Experimental workflow for assessing CNS penetration.
Caption: Simplified oxytocin receptor signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery | Bentham Science [benthamscience.com]
- 7. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cell Line Selection for SHR1653 In Vitro Experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate cell lines for in vitro experiments with SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1][2][3] Its primary mechanism of action is to competitively block the binding of oxytocin (OT) to the OTR, thereby inhibiting downstream signaling pathways. The OTR is known to couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels. By blocking this, this compound can inhibit OT-induced cellular responses.
Q2: What is the relevance of the oxytocin receptor (OTR) in cancer research?
A2: The oxytocin receptor is expressed in various cancer types, including breast, prostate, ovarian, and small cell lung cancer.[1][2][3] The role of the OTR in cancer is complex and can be context-dependent. In some cancers, OTR activation has been shown to inhibit cell proliferation, while in others, it may promote growth and migration.[2][3] Therefore, investigating the effects of an OTR antagonist like this compound in cancer cell lines is a valid research direction.
Q3: Which cancer cell lines are suitable for in vitro studies with this compound?
A3: The choice of cell line is critical and should be based on the research question and the expression level of the oxytocin receptor. Below is a summary of cancer cell lines reported in the literature to express OTR. It is strongly recommended to verify OTR expression in your chosen cell line by RT-qPCR or Western blot before initiating experiments.
Cell Line Selection Guide
| Cancer Type | Cell Line | OTR Expression Level | Key Characteristics | Relevant Findings |
| Breast Cancer | MDA-MB-231 | Reported High | Triple-Negative Breast Cancer (TNBC) | High OTR expression is associated with increased cell migration.[4] |
| SK-BR-3 | Reported Low to Moderate | HER2-Positive | An inverse correlation between OTR and HER2 expression has been observed. OTR overexpression can decrease HER2 levels.[5][6] | |
| Small Cell Lung Cancer | H345 | Reported Positive | - | Oxytocin has a mitogenic (growth-promoting) effect on these cells, which can be blocked by an OTR antagonist.[3] |
| DMS79 | Reported Positive | - | Expresses OTR.[3] | |
| H146 | Reported Positive | - | Expresses OTR.[3] | |
| Ovarian Cancer | SKOV3 | Reported Positive | - | Oxytocin has been shown to inhibit the proliferation, migration, and invasion of these cells.[7] |
| A2780 | Reported Positive | - | Oxytocin has been shown to inhibit the proliferation and invasion of these cells.[7] | |
| Prostate Cancer | DU145 | Reported Positive | - | The OTR antagonist Atosiban has been shown to inhibit the growth of these cells.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Low or absent OTR expression in the selected cell line. | Confirm OTR mRNA and protein expression using RT-qPCR and Western blot. Select a cell line with higher OTR expression. |
| Inactive this compound compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Test the activity of a fresh batch of this compound. | |
| Suboptimal assay conditions. | Optimize the concentration of this compound and the treatment duration. Ensure the assay is sensitive enough to detect changes. | |
| High variability in results | Cell line heterogeneity. | Use low-passage number cells and ensure a consistent cell culture practice. Consider single-cell cloning to obtain a more homogenous population. |
| Inconsistent assay performance. | Standardize all experimental steps, including cell seeding density, reagent preparation, and incubation times. |
Experimental Protocols & Workflows
OTR Signaling Pathway
The binding of oxytocin to its receptor (OTR) activates a Gq-protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm. This compound acts by blocking the initial binding of oxytocin to the OTR.
Caption: Simplified OTR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay (e.g., CCK-8)
This workflow outlines the steps for assessing the effect of this compound on the viability of OTR-expressing cancer cells.
Caption: Workflow for a cell viability assay to test this compound efficacy.
Detailed Methodologies
1. Cell Culture
-
Cell Lines: Procure cell lines from a reputable source (e.g., ATCC).
-
Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
2. Western Blot for OTR Expression
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against OTR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Radioligand Binding Assay
This assay is typically used to determine the binding affinity (Ki) of a compound for a receptor.
-
Membrane Preparation: Prepare cell membranes from a high-density culture of OTR-expressing cells.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
Competition Assay: In a 96-well plate, add a constant concentration of a radiolabeled OTR ligand (e.g., ³H-oxytocin) and varying concentrations of this compound to the cell membranes.
-
Incubation: Incubate at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀, from which the Ki can be calculated using the Cheng-Prusoff equation.
4. Cell Migration (Transwell) Assay
-
Cell Preparation: Starve cells in a serum-free medium for several hours.
-
Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add a chemoattractant (e.g., FBS or oxytocin) to the lower chamber.
-
Cell Seeding: Seed the starved cells in a serum-free medium containing different concentrations of this compound into the upper chamber of the Transwell insert.
-
Incubation: Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
References
- 1. Oxytocin and cancer: An emerging link - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Oxytocin inhibits ovarian cancer metastasis by repressing the expression of MMP-2 and VEGF - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of SHR1653 and IX-01 in the Modulation of Ejaculatory Processes
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two oxytocin (B344502) receptor (OTR) antagonists, SHR1653 and IX-01 (also known as cligosiban), which have been investigated for their potential in delaying ejaculation. The information presented herein is based on publicly available preclinical and clinical data, intended to inform research and development efforts in the field of sexual medicine.
Overview and Mechanism of Action
Both this compound and IX-01 are selective antagonists of the oxytocin receptor, a G-protein coupled receptor that plays a crucial role in the ejaculatory reflex. By blocking the action of oxytocin, these compounds aim to prolong the time to ejaculation. Oxytocin is understood to facilitate ejaculation through both central and peripheral mechanisms.
This compound is a novel, highly potent, and selective OTR antagonist with excellent blood-brain barrier penetration.[1] Preclinical data have demonstrated its potential for the treatment of premature ejaculation (PE).
IX-01 (Cligosiban) is an orally administered OTR antagonist that has been evaluated in clinical trials for the treatment of lifelong premature ejaculation.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and IX-01, facilitating a direct comparison of their pharmacological and clinical properties.
Table 1: In Vitro and Preclinical Pharmacokinetic Properties
| Parameter | This compound | IX-01 (Cligosiban) | Reference |
| Target | Oxytocin Receptor (OTR) | Oxytocin Receptor (OTR) | [1] |
| IC50 (hOTR) | 15 nM | Not explicitly stated | [4] |
| Selectivity | >200-fold over V1aR, V1bR, V2R | Selective OTR antagonist | [1] |
| Brain Penetration (Kpu,u) | 0.188 | 0.064 | [1] |
Note: Kpu,u is the unbound brain-to-plasma concentration ratio, a measure of blood-brain barrier penetration.
Table 2: Clinical Efficacy in Premature Ejaculation (PE)
| Study | Compound | Dose | Primary Endpoint: Change in Intravaginal Ejaculatory Latency Time (IELT) | p-value | Reference |
| Phase 2a (PEPIX) | IX-01 (Cligosiban) | 400 mg and 800 mg (flexible dosing) | 3.6-fold greater increase in IELT vs. placebo (61.0s vs. 16.4s mean increase) | 0.0086 | [2][3] |
| Phase 2b (PEDRIX) | IX-01 (Cligosiban) | 400 mg, 800 mg, 1200 mg (fixed doses) | No clinically or statistically significant difference vs. placebo | Not significant | [5][6] |
| Preclinical PE Model | This compound | Data not publicly available | Data not publicly available | - |
Note: As of the latest available information, in vivo efficacy data for this compound in a premature ejaculation animal model has not been publicly released.
Experimental Protocols
This compound: In Vivo Rat Uterine Contraction Model (Summary)
While specific details from the primary publication are limited, a general methodology for this type of assay is as follows:
-
Animal Model: Female Sprague-Dawley rats are used. The animals are often pre-treated with estrogen to sensitize the uterus.
-
Procedure: The rats are anesthetized, and a catheter is inserted into a uterine horn to measure intrauterine pressure. A baseline of uterine contractions is established. Oxytocin is administered intravenously to induce uterine contractions.
-
Intervention: this compound is administered intravenously at various doses prior to the oxytocin challenge.
-
Measurement: The inhibitory effect of this compound on the frequency and amplitude of oxytocin-induced uterine contractions is recorded and quantified.
IX-01 (Cligosiban): Phase 2a "PEPIX" Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.[2][3]
-
Participants: 88 men with severe lifelong premature ejaculation, defined as an IELT of ≤1 minute in ≥75% of intercourse attempts and a rating of "poor" or "very poor" for control over ejaculation.[2][3]
-
Procedure: Following a 4-week run-in period to establish baseline IELT, participants were randomized to receive either cligosiban (B1679696) or a placebo.[3]
-
Dosing: The starting dose was 400 mg taken orally 1 to 6 hours before sexual activity. The dose could be increased to 800 mg after 2 and/or 4 weeks of treatment.[3]
-
Primary Outcome Measures: The primary endpoint was the change in geometric mean IELT from baseline over the last 4 weeks of treatment.[2] Patient-reported outcomes (PROs) on control over ejaculation and personal distress related to ejaculation were also assessed.[2][4]
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor (OTR) on smooth muscle cells, a key mechanism in ejaculation, primarily activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Caption: Oxytocin Receptor Signaling Pathway in Smooth Muscle.
Experimental Workflow for a Preclinical PE Model
This diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound in a rat model of premature ejaculation.
Caption: Preclinical Evaluation Workflow for PE Compounds.
Clinical Trial Workflow for IX-01 (PEPIX Study)
This diagram outlines the key stages of the Phase 2a clinical trial for IX-01.
Caption: Phase 2a (PEPIX) Clinical Trial Workflow.
Comparative Efficacy and Discussion
A direct comparison of the efficacy of this compound and IX-01 is challenging due to the different stages of development and the nature of the available data.
This compound has demonstrated promising preclinical characteristics, including high potency, selectivity, and, notably, significantly better brain penetration than IX-01.[1] This latter feature is of considerable interest as central oxytocinergic pathways are believed to be key regulators of ejaculation. However, the absence of publicly available in vivo data from a premature ejaculation model for this compound prevents a direct comparison of their effects on ejaculatory latency.
IX-01 (cligosiban) showed initial promise in the Phase 2a PEPIX study, demonstrating a statistically significant and clinically meaningful increase in IELT in men with severe lifelong PE.[2][3] However, these positive findings were not replicated in the larger Phase 2b PEDRIX trial, where IX-01 failed to show a significant difference from placebo at any of the doses tested.[5][6] The reasons for this discrepancy between the two clinical trials are not fully understood but highlight the complexities of translating findings from early-phase to later-phase clinical studies.
Conclusion
This compound and IX-01 are both selective oxytocin receptor antagonists that have been investigated for the treatment of premature ejaculation. This compound exhibits a promising preclinical profile with superior brain penetration compared to IX-01. IX-01 demonstrated efficacy in a Phase 2a clinical trial, but these results were not confirmed in a subsequent Phase 2b study. Further research, particularly the public disclosure of in vivo efficacy data for this compound in a relevant animal model, is required to enable a more direct and comprehensive comparison of the therapeutic potential of these two compounds. Researchers in this field should consider the differing data packages for each compound when designing future studies and development programs for novel OTR antagonists.
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Oxytocin Antagonist Cligosiban Prolongs Intravaginal Ejaculatory Latency and Improves Patient-Reported Outcomes in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Proof-of-Concept Trial (PEPIX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. The Oxytocin Antagonist Cligosiban Fails to Prolong Intravaginal Ejaculatory Latency in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Phase IIb trial (PEDRIX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Oxytocin Antagonists: SHR1653 and Atosiban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SHR1653 and atosiban (B549348), two prominent oxytocin (B344502) receptor (OTR) antagonists. While both compounds target the same receptor, their pharmacological profiles and potential therapeutic applications differ significantly. This document aims to provide an objective comparison based on available preclinical and clinical data to inform research and development decisions.
Introduction to this compound and Atosiban
This compound is a novel, highly potent, and selective non-peptide OTR antagonist.[1][2] Preclinical studies have highlighted its potential for central nervous system (CNS) applications, particularly in the treatment of premature ejaculation (PE), owing to its excellent blood-brain barrier penetration.[1][2]
Atosiban is a synthetic peptide analogue of oxytocin and a competitive antagonist of both oxytocin and vasopressin V1a receptors.[3][4][5] It is clinically approved in many countries for the management of preterm labor by reducing uterine contractions.[3][4][6]
Mechanism of Action
Both this compound and atosiban exert their effects by blocking the oxytocin receptor, a G-protein coupled receptor.[1][5] Activation of the OTR by oxytocin initiates a signaling cascade that leads to an increase in intracellular calcium levels, ultimately causing smooth muscle contraction, such as in the uterus.[5][7] By competitively inhibiting oxytocin binding, these antagonists prevent this downstream signaling.
Atosiban's mechanism involves the inhibition of oxytocin-mediated release of inositol (B14025) trisphosphate (IP₃) from the myometrial cell membrane.[3][4] This action prevents the release of stored calcium from the sarcoplasmic reticulum and reduces the influx of extracellular calcium, leading to the suppression of uterine contractions.[3][7]
While the precise downstream signaling inhibition by this compound is not as extensively detailed in the provided search results, as a potent OTR antagonist, it is expected to block the same primary pathway.
Below is a diagram illustrating the oxytocin receptor signaling pathway and the point of intervention for antagonists.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and atosiban. It is important to note that the data for this compound is from preclinical studies, while the data for atosiban is from a mix of preclinical and clinical findings.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target | IC₅₀ (nM) | Selectivity vs. V₁ₐR | Selectivity vs. V₁bR | Selectivity vs. V₂R |
| This compound | OTR | 0.67 | >10,000-fold | >10,000-fold | >10,000-fold |
| Atosiban | OTR | Data not available in provided search results | Lower affinity for OTR than V₁ₐR[4] | Data not available | Data not available |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates higher potency.
Table 2: Pharmacokinetic Properties
| Parameter | This compound (in rats) | Atosiban (in humans) |
| Bioavailability (F%) | 23.1% (oral) | Administered intravenously[3] |
| Terminal Half-life (t₁/₂) | 4.3 h (oral) | 1.7 hours[6] |
| Clearance (CL) | 11.7 mL/min/kg (i.v.) | Data not available |
| Volume of Distribution (Vd) | 1.1 L/kg (i.v.) | 18 ± 7 L[6] |
| Plasma Protein Binding | Data not available | 46-48%[6] |
| Blood-Brain Barrier Penetration (Kpu,u) | 0.188 | Not expected to cross significantly (peptide) |
In Vivo Efficacy
This compound has demonstrated robust in vivo efficacy in a rat uterine contraction model.[1][2] A clear dose-dependent inhibition of uterine contractions was observed.[1]
Atosiban is clinically proven to be effective in delaying preterm labor.[8][9][10] In clinical trials, atosiban significantly reduced the frequency of uterine contractions within 10 minutes of administration, achieving stable uterine quiescence.[3] Studies have shown that it can prolong pregnancy for 48 hours in a high percentage of patients.[8][10]
Experimental Protocols
This compound: Anesthetized Rat Uterine Contraction Model
This in vivo model is a standard method for evaluating the efficacy of OTR antagonists.[1]
Methodology:
-
Female Sprague-Dawley rats are anesthetized.
-
A catheter is inserted into the jugular vein for drug administration and another into the carotid artery for blood pressure monitoring.
-
A balloon catheter is inserted into the uterine horn to measure intrauterine pressure.
-
A baseline of uterine contractions is established by intravenous infusion of oxytocin.
-
This compound or a vehicle control is administered intravenously.
-
The inhibition of oxytocin-induced uterine contractions is recorded and quantified.
The following diagram illustrates the general workflow of this experimental protocol.
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atosiban - Wikipedia [en.wikipedia.org]
- 4. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 6. mims.com [mims.com]
- 7. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zuventus.com [zuventus.com]
- 9. An oxytocin receptor antagonist (atosiban) in the treatment of preterm labor: a randomized, double-blind, placebo-controlled trial with tocolytic rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalspress.com [journalspress.com]
Preclinical Showdown: A Comparative Guide to SHR1653 and Retosiban for Oxytocin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical performance of two oxytocin (B344502) receptor antagonists, SHR1653 and retosiban (B1680553), based on available experimental data.
This guide provides a comprehensive comparison of the preclinical data for this compound and retosiban, two potent and selective oxytocin receptor (OTR) antagonists. While both compounds have demonstrated efficacy in animal models, they have been investigated for different primary therapeutic indications, with this compound showing promise for central nervous system-related conditions like premature ejaculation due to its blood-brain barrier penetration, and retosiban being evaluated for tocolysis in preterm labor. This document aims to present the available preclinical findings in a structured format to aid researchers in evaluating their potential applications.
At a Glance: Key Preclinical Performance Metrics
The following tables summarize the quantitative data from preclinical studies of this compound and retosiban.
| Parameter | This compound | Retosiban | Reference |
| Target | Oxytocin Receptor (OTR) | Oxytocin Receptor (OTR) | [1][2] |
| Mechanism of Action | Antagonist | Competitive Antagonist | [1][2] |
| Primary Investigated Indication | Premature Ejaculation (CNS-related) | Preterm Labor | [1][3] |
Table 1: General Characteristics of this compound and Retosiban
| Parameter | This compound (Human OTR) | Retosiban (Human OTR) | Retosiban (Rat OTR) | Reference |
| Binding Affinity (IC50/Ki) | IC50: 15 nM | Ki: 0.65 nM | Ki: 4.1 nM | [4][5] |
| Selectivity vs. Vasopressin Receptors | >200-fold vs. V1aR and V2R | >1400-fold vs. V1a, V1b, and V2 | >1400-fold vs. V1a, V1b, and V2 | [4][6] |
Table 2: In Vitro Receptor Binding and Selectivity
| Animal Model | Compound | Dosing | Efficacy | Reference |
| Anesthetized Rat (Oxytocin-induced uterine contractions) | This compound | 10 - 100 mg/kg (oral) | Dose-dependent inhibition of uterine contractions. | [1] |
| Anesthetized Rat (Oxytocin-induced uterine contractions) | Retosiban | Intravenous | ID50 = 0.27 mg/kg | [4][6] |
| Late-term Pregnant Rat (Spontaneous uterine contractions) | Retosiban | 0.3 mg/kg (intravenous) | Significant reduction in spontaneous contractions. | [4][6] |
Table 3: In Vivo Efficacy in Rat Uterine Contraction Models
| Species | Compound | Key Findings | Reference |
| Rat | This compound | Favorable pharmacokinetic profile. | [1] |
| Rat | Retosiban | Oral bioavailability ~100%, half-life of 1.4 hours. | [2] |
| Dog | This compound | Favorable pharmacokinetic profile. | [1] |
| Human | This compound | Predicted low clearance. | [1] |
Table 4: Pharmacokinetic Profile
Mechanism of Action: Blocking the Oxytocin Signal
Both this compound and retosiban exert their effects by acting as antagonists at the oxytocin receptor, a G-protein coupled receptor (GPCR). Upon binding of oxytocin, the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction. By blocking the initial binding of oxytocin, both this compound and retosiban prevent this downstream signaling cascade, leading to the relaxation of uterine smooth muscle.
Caption: Oxytocin receptor signaling pathway and points of inhibition by this compound and retosiban.
Experimental Protocols
In Vivo Rat Uterine Contraction Model (Retosiban)
This protocol is based on the methodology described for testing retosiban's effect on oxytocin-induced uterine contractions.[4][6]
Caption: Experimental workflow for the in vivo rat uterine contraction model used to evaluate retosiban.
Detailed Methodology:
-
Animal Model: Anesthetized female Sprague-Dawley rats were used.
-
Surgical Preparation: Catheters were implanted in the jugular vein for drug administration and in the uterine horn for monitoring intra-uterine pressure.
-
Induction of Contractions: A continuous intravenous infusion of oxytocin was administered to induce and maintain stable uterine contractions.
-
Drug Administration: Retosiban was administered intravenously at various doses.
-
Endpoint Measurement: The primary endpoint was the change in the frequency and amplitude of uterine contractions, measured using a pressure transducer.
-
Data Analysis: The dose of retosiban required to inhibit the oxytocin-induced uterine contractions by 50% (ID50) was calculated.
In Vivo Rat Uterine Contraction Model (this compound)
The following protocol is inferred from the description of the in vivo efficacy studies for this compound.[1]
Caption: Inferred experimental workflow for the in vivo rat uterine contraction model used to evaluate this compound.
Detailed Methodology:
-
Animal Model: The study utilized an anesthetized rat model.
-
Induction of Contractions: Uterine contractions were induced, presumably through an oxytocin challenge, although specific details of the oxytocin dosage were not provided.
-
Drug Administration: this compound was administered orally at doses of 10, 30, and 100 mg/kg.
-
Endpoint Measurement: The effect of this compound on uterine contractions was monitored.
-
Data Analysis: The percentage of inhibition of uterine contractions was determined for each dose, demonstrating a dose-dependent effect.
Logical Comparison of Preclinical Development Paths
The preclinical development of this compound and retosiban has been guided by their distinct therapeutic targets, leading to a focus on different key attributes.
Caption: Logical flow of the preclinical development focus for this compound and retosiban.
Summary and Conclusion
Both this compound and retosiban are highly effective oxytocin receptor antagonists with distinct preclinical profiles driven by their intended therapeutic applications. Retosiban has been extensively characterized as a potent tocolytic agent with high selectivity and demonstrated efficacy in reducing uterine contractions in preclinical models, which has been further explored in clinical trials for preterm labor. This compound, while also a potent OTR antagonist, has been specifically designed to achieve significant brain penetration, making it a promising candidate for CNS-related disorders such as premature ejaculation.
The available preclinical data, while not from direct head-to-head comparative studies, provides valuable insights for researchers. The choice between these or similar compounds for future research and development will largely depend on the desired therapeutic outcome and the necessity of central versus peripheral oxytocin receptor antagonism. This guide serves as a foundational resource for understanding the preclinical characteristics of these two important research compounds.
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retosiban - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Oxytocin in the Male Reproductive Tract; The Therapeutic Potential of Oxytocin-Agonists and-Antagonists [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
In Vivo Validation of SHR1653: A Comparative Guide to a Novel Oxytocin Receptor Antagonist
This guide provides a comprehensive comparison of the in vivo therapeutic effects of SHR1653, a novel, potent, and selective oxytocin (B344502) receptor (OTR) antagonist, with other relevant OTR antagonists.[1][2] Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes critical biological pathways and experimental workflows. This compound has demonstrated promising preclinical efficacy, particularly in models relevant to uterine contractions and with potential applications in treating premature ejaculation due to its ability to penetrate the blood-brain barrier.[1][2]
Comparative Efficacy of Oxytocin Receptor Antagonists
The in vivo efficacy of this compound has been primarily evaluated in a rat uterine contraction model, where it has shown significant, dose-dependent inhibitory effects.[1] This section compares the available quantitative data for this compound with other OTR antagonists, including IX-01, Atosiban, Barusiban, and Cligosiban, in relevant preclinical and clinical models.
Table 1: Comparison of In Vivo Efficacy in Uterine Contraction Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Anesthetized Rat | 10 - 100 mg/kg | Dose-dependent inhibition of oxytocin-induced uterine contractions. At 30 mg/kg, showed a 65.05% reduction in uterine contractions. | [1] |
| IX-01 | Anesthetized Rat | 30 mg/kg | Showed a 76.51% reduction in oxytocin-induced uterine contractions. | [1] |
| Atosiban | Cynomolgus Monkey | Bolus: 100-500 mcg/kg; Infusion: 50-250 mcg/kg/h | Effective in decreasing oxytocin-induced uterine contractions to baseline levels. Duration of action was approximately 1.5-2.5 hours. | [3] |
| Barusiban | Cynomolgus Monkey | Bolus: 10-50 mcg/kg; Infusion: 2.5-150 mcg/kg/h | More potent and longer-acting than atosiban, with a duration of action of 8 to over 13 hours.[3][4] | [3][4] |
Table 2: Comparison of Efficacy in Premature Ejaculation Models
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | - (Predicted efficacy) | - | Improved blood-brain barrier penetration (Kpu,u of 0.188) suggests potential for treating CNS-related premature ejaculation.[1] | [1] |
| Cligosiban | Human (Phase IIb clinical trial) | 400, 800, or 1200 mg | Failed to show a statistically significant difference in intravaginal ejaculatory latency time (IELT) compared to placebo.[5][6] | [5][6] |
| Cligosiban | Human (Proof-of-concept trial) | 400-800 mg | Increased mean IELT by 61.0 seconds compared to 16.4 seconds for placebo.[7][8] | [7][8] |
Key Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. This section outlines the methodology used for the in vivo validation of this compound in the rat uterine contraction model.
Anesthetized Rat Uterine Contraction Model for this compound
-
Animal Model: Anesthetized female Sprague-Dawley rats.
-
Anesthesia: Urethane administration.
-
Surgical Preparation: A cannula is inserted into the trachea for artificial respiration. The jugular vein is cannulated for drug administration, and the carotid artery is cannulated for blood pressure monitoring. A balloon catheter is inserted into the uterine horn to measure intrauterine pressure.
-
Experimental Procedure:
-
A baseline of spontaneous uterine contractions is established.
-
Oxytocin is administered intravenously to induce stable uterine contractions.
-
This compound or a comparator compound (e.g., IX-01) is administered intravenously at various doses.
-
The inhibition of oxytocin-induced uterine contractions is recorded and quantified by measuring the amplitude and frequency of contractions.
-
-
Endpoint Analysis: The percentage reduction in the area under the curve (AUC) of uterine contractions after drug administration compared to the pre-dose baseline is calculated to determine the efficacy of the antagonist.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Oxytocin Receptor Signaling Pathway
The therapeutic effect of this compound is achieved by antagonizing the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a signaling cascade that leads to smooth muscle contraction.[9][10][11]
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood-Brain Barrier Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Oxytocin Antagonist Cligosiban Fails to Prolong Intravaginal Ejaculatory Latency in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Phase IIb trial (PEDRIX) [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Oxytocin Antagonist Cligosiban Prolongs Intravaginal Ejaculatory Latency and Improves Patient-Reported Outcomes in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Proof-of-Concept Trial (PEPIX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Benchmarking SHR1653's Blood-Brain Barrier Penetration Against Established CNS Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Blood-Brain Barrier (BBB) penetration of SHR1653, a novel oxytocin (B344502) receptor (OTR) antagonist, with a selection of well-established Central Nervous System (CNS) drugs. The objective is to offer a data-driven benchmark of this compound's ability to enter the CNS, a critical attribute for drugs targeting neurological and psychiatric disorders. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies are provided for key assays.
Executive Summary
This compound demonstrates significant penetration into the central nervous system, as evidenced by its unbound brain-to-plasma concentration ratio (Kp,uu) of 0.188 in rats. This positions it as a promising candidate for CNS-related indications. When compared to a panel of established CNS drugs, this compound's BBB penetration is notable, surpassing that of some commonly used therapeutics. This guide will delve into the quantitative data, the experimental methods used to obtain it, and the underlying mechanism of action of this compound.
Data Presentation: Comparative BBB Penetration
The unbound brain-to-plasma concentration ratio (Kp,uu) is a key metric for quantifying the extent of a drug's BBB penetration. It represents the equilibrium ratio of the unbound drug concentration in the brain to that in the plasma. A Kp,uu of 1 indicates equal distribution, while a value less than 1 suggests limited brain penetration, often due to efflux transporters at the BBB. Conversely, a value greater than 1 may indicate active transport into the brain.
| Compound | Drug Class | Kp,uu (rat) | Reference |
| This compound | Oxytocin Receptor Antagonist | 0.188 | [1] |
| IX-01 | Oxytocin Receptor Antagonist | 0.064 | [1] |
| Diazepam | Benzodiazepine | 1.0 | [1][2] |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | 0.29 - 3.9* | [3] |
| Lorazepam | Benzodiazepine | ~1.0 (estimated) | [1][2] |
| Risperidone | Atypical Antipsychotic | 0.10 | [4] |
| Olanzapine | Atypical Antipsychotic | 0.82 - 2.4 | [4][5] |
| Haloperidol | Typical Antipsychotic | 1.54 |
*The reported Kp,uu for Fluoxetine varies depending on the methodology used for determining the unbound fraction in the brain (brain slice vs. brain homogenate).
Mechanism of Action: this compound
This compound is a potent and selective antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] The binding of oxytocin to its receptor primarily activates the Gq alpha subunit, initiating a downstream signaling cascade. This involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses. By competitively blocking this receptor, this compound inhibits these downstream effects.
Experimental Protocols
In Vivo Determination of Kp,uu via Microdialysis in Rats
The determination of the unbound brain-to-plasma concentration ratio (Kp,uu) is a critical experiment for assessing the BBB penetration of a CNS drug candidate. The following is a generalized protocol based on standard practices using intracerebral microdialysis in rats.
1. Animal Preparation and Surgery:
-
Male Sprague-Dawley rats are typically used.
-
Animals are anesthetized, and their heads are fixed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the brain region of interest (e.g., striatum or hippocampus) and secured to the skull with dental cement.
-
A second guide cannula may be implanted in the jugular vein for blood sampling.
-
Animals are allowed to recover for a specified period (e.g., 24-48 hours) before the microdialysis experiment.
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.
-
The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
A stabilization period of at least one hour is allowed for the tissue surrounding the probe to reach a steady state.
3. Drug Administration and Sample Collection:
-
The test compound (e.g., this compound or a comparator drug) is administered, typically intravenously or subcutaneously, to achieve steady-state plasma concentrations.
-
Microdialysate samples from the brain are collected at predetermined time intervals into small vials.
-
Blood samples are collected simultaneously from the jugular vein cannula. Plasma is separated by centrifugation.
4. Determination of Unbound Drug Concentrations:
-
The concentration of the drug in the brain microdialysate samples represents the unbound concentration in the brain interstitial fluid (Cu,brain).
-
The unbound concentration of the drug in the plasma (Cu,plasma) is determined by techniques such as equilibrium dialysis or ultracentrifugation of the collected plasma samples.
-
All samples are analyzed using a validated bioanalytical method, typically LC-MS/MS.
5. Calculation of Kp,uu:
-
The Kp,uu is calculated as the ratio of the area under the concentration-time curve (AUC) of the unbound drug in the brain to the AUC of the unbound drug in the plasma at steady state.
-
Kp,uu = AUCu,brain / AUCu,plasma
Conclusion
This compound exhibits favorable BBB penetration, a crucial characteristic for a CNS drug candidate. Its Kp,uu value of 0.188 in rats is a significant improvement over earlier compounds in its class and is comparable to or exceeds that of several established CNS drugs. This data, combined with its potent and selective antagonism of the oxytocin receptor, supports the continued investigation of this compound for the treatment of CNS-related disorders. The detailed experimental protocols provided in this guide offer a framework for the replication and validation of these findings.
References
- 1. Lorazepam treatment of experimental status epilepticus in the rat: relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Evaluation of Intranasally Administered Vinyl Polymer-Coated Lorazepam Microparticles in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Comparative Analysis of SHR1653 and Other Oxytocin Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SHR1653, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, with other key players in the field: IX-01 (Cligosiban) and GSK-557296 (Epelsiban). This document synthesizes published preclinical and clinical data to illuminate their mechanisms of action, supported by experimental details and visual pathway representations.
The neuropeptide oxytocin and its receptor play a crucial role in regulating various physiological processes, including male sexual function. Consequently, OTR antagonists have emerged as a promising therapeutic avenue for conditions such as premature ejaculation (PE). This compound, with its ability to penetrate the blood-brain barrier, has garnered significant interest for its potential in treating central nervous system-driven aspects of PE.[1][2] This guide will delve into the comparative pharmacology of these three compounds to assist in replicating and building upon existing research.
Comparative Efficacy and Potency
The in vitro potency of this compound, IX-01, and GSK-557296 as OTR antagonists has been characterized through various binding and functional assays. The available data, summarized in the table below, indicates that all three compounds are potent antagonists of the human oxytocin receptor.
| Compound | Target | Potency (IC50/Ki/Kb) | Selectivity | Reference |
| This compound | Human OTR | IC50: 15 nM | Highly selective over vasopressin receptors (V1a, V1b, V2) | [3] |
| IX-01 (Cligosiban) | Native Human Uterine Smooth Muscle Cell OTR | Kb: 5.7 nM | >100-fold selectivity over human V1a; >500-fold selectivity over human V1b and V2 | [1] |
| GSK-557296 (Epelsiban) | Human OTR | pKi: 9.9 (approximately 0.126 nM) | >31,000-fold selectivity over human V1a, V1b, and V2 receptors | [4] |
Signaling Pathways and Mechanism of Action
This compound and its counterparts exert their effects by competitively blocking the binding of oxytocin to its G-protein coupled receptor. This inhibition prevents the activation of downstream signaling cascades, primarily the Gq/11 pathway, which leads to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation. The central hypothesis for their efficacy in premature ejaculation involves the modulation of oxytocinergic signaling in the brain, which is believed to play a key role in the ejaculatory reflex.
Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.
In Vitro Receptor Binding Assay (General Protocol)
A standardized protocol to determine the binding affinity of antagonists to the oxytocin receptor typically involves a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human oxytocin receptor.
-
Radiolabeled oxytocin (e.g., [³H]-Oxytocin).
-
Test compounds (this compound, IX-01, GSK-557296).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of radiolabeled oxytocin in the presence of increasing concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Model of Ejaculation in Anesthetized Rats (GSK557296 Study)
This model was used to assess the central and peripheral effects of GSK557296 on ejaculation.
Experimental Setup:
-
Male Wistar rats are anesthetized with urethane.
-
For intravenous (i.v.) administration, a catheter is inserted into a jugular vein.
-
For intracerebroventricular (i.c.v.) administration, a cannula is implanted into a lateral cerebral ventricle.
-
For intrathecal (i.t.) administration, a catheter is inserted into the subdural space of the spinal cord.
-
Ejaculation is induced by the administration of a dopamine (B1211576) D3 receptor agonist, 7-OH-DPAT.
-
Physiological markers of the emission and expulsion phases of ejaculation are recorded, such as seminal vesicle pressure (SVP) and bulbospongiosus muscle electromyography (BS-EMG).
Procedure:
-
Rats are anesthetized and instrumented for drug administration and physiological recording.
-
The test compound (GSK557296) or vehicle is administered via the desired route (i.v., i.c.v., or i.t.).
-
After a predetermined time, ejaculation is induced by the i.v. administration of 7-OH-DPAT.
-
The occurrence of ejaculation and changes in SVP and BS-EMG are monitored and quantified.
-
The effects of different doses of the antagonist are compared to the vehicle control to determine its inhibitory effect on ejaculation.[3]
Pharmacokinetic Profiles
A comparison of the available pharmacokinetic data for these compounds is crucial for understanding their potential for clinical application, particularly concerning their ability to reach central targets.
| Compound | Administration | Key Pharmacokinetic Parameters | Reference |
| This compound | Oral (in animals) | Favorable pharmacokinetic profiles across species with good blood-brain barrier penetration. | [1] |
| IX-01 (Cligosiban) | Oral (in humans) | Rapidly absorbed with a terminal half-life of approximately 12 hours. Detected in cerebrospinal fluid, indicating CNS penetration. | [2] |
| GSK-557296 (Epelsiban) | Oral (in animals) | Good bioavailability (55% in rats). | [4] |
Conclusion
This compound, IX-01, and GSK-557296 are all potent and selective oxytocin receptor antagonists with demonstrated preclinical or clinical potential for the treatment of premature ejaculation. While all three compounds effectively block the oxytocin receptor, differences in their pharmacokinetic profiles, particularly blood-brain barrier penetration, may influence their clinical efficacy for centrally-mediated disorders. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers seeking to replicate and expand upon the existing body of knowledge regarding the mechanism of action of these promising therapeutic agents. Further head-to-head comparative studies in standardized preclinical models would be beneficial for a more definitive assessment of their relative performance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics, Safety, and Tolerability of Multiple Doses of the Novel Oxytocin Receptor Antagonist Cligosiban in Development for Premature Ejaculation: Two Randomized Clinical Trials in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Independent Verification of SHR1653's Binding Affinity for the Oxytocin Receptor (OTR): A Comparative Guide
This guide provides an objective comparison of the binding affinity of SHR1653 for the oxytocin (B344502) receptor (OTR) against other known OTR antagonists. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Comparative Binding Affinity of OTR Antagonists
The binding affinity of a compound for its target receptor is a critical parameter in drug development, indicating the concentration required to achieve a therapeutic effect. The following table summarizes the binding affinities of this compound and other selected OTR antagonists. Lower Ki and IC50 values denote higher binding affinity.
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Species |
| This compound | OTR | Radioligand Binding Assay | < 1 | 15 | Human |
| Epelsiban (GSK557296) | OTR | Radioligand Binding Assay | - | - | Human |
| L-368,899 hydrochloride | OTR | Radioligand Binding Assay | 8.9 - 26 | - | Rat, Human |
| PF-3274167 | OTR | Radioligand Binding Assay | 9.5 | - | - |
| Atosiban | OTR | Radioligand Binding Assay | - | - | - |
| OT antagonist 1 | OTR | Radioligand Binding Assay | 50 | - | - |
Ki (Inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of antagonist potency. A lower value indicates a more potent antagonist.
This compound demonstrates a sub-nanomolar binding affinity (Ki < 1 nM) for the human oxytocin receptor, positioning it as a highly potent antagonist.[1] Its IC50 value is 15 nM for the human OTR.[2][3] Notably, this compound also exhibits high selectivity, with over 200-fold greater affinity for the OTR compared to vasopressin receptors (V1A, V1B, and V2).[1][4][5] This selectivity is a key advantage, as off-target binding to vasopressin receptors can lead to undesirable side effects.
Experimental Protocols
The determination of binding affinity is achieved through rigorous experimental procedures. The following is a detailed methodology for a competitive radioligand binding assay, a standard method for quantifying the interaction between a receptor and a ligand.
Radioligand Binding Assay for Oxytocin Receptor
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound, such as this compound, for the oxytocin receptor. The principle of this assay is the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express the human oxytocin receptor.
-
Radioligand: A high-affinity radiolabeled OTR antagonist, for example, [3H]-Oxytocin or a suitable iodinated antagonist.
-
Test Compound: this compound or other OTR antagonists.
-
Assay Buffer: Typically a buffer solution containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA), at pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
Experimental Workflow:
Procedure:
-
Preparation:
-
Thaw the frozen cell membrane preparation on ice and resuspend in the assay buffer to the desired protein concentration.
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer. A typical concentration range would span from 10-11 M to 10-5 M.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.
-
-
Incubation:
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle for total binding), and the cell membrane suspension.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled OTR ligand to saturate the receptors.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes).
-
-
Separation and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the oxytocin receptor. The OTR is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand oxytocin, primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to various physiological effects. By competitively binding to the OTR, this compound prevents oxytocin from binding and activating this pathway.
This guide provides a comprehensive overview for the independent verification of this compound's binding affinity for the OTR. The data and protocols presented herein can serve as a valuable resource for researchers in the field of pharmacology and drug discovery.
References
- 1. Discovery of this compound, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
